Deltamycin A1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H61NO16 |
|---|---|
Molecular Weight |
799.9 g/mol |
IUPAC Name |
[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |
InChI |
InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+/t19-,20-,21-,22+,25+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 |
InChI Key |
BSLHJKFVBDZBEO-YYLGYWGFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Deltamycin A1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic belonging to the basic macrolide family of antibiotics. First reported in the late 1970s, it exhibits activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the origin of this compound, including its producing organism, fermentation, isolation, and biosynthetic pathway, based on available scientific literature.
Producing Organism and Fermentation
This compound is a natural product synthesized by a filamentous bacterium of the order Actinomycetales.
Producing Organism
The microorganism responsible for the production of this compound was identified as a new subspecies of Streptomyces and named Streptomyces halstedii subsp. deltae (strain P3409).[1] It is also referred to as Streptomyces deltae. This strain produces a complex of related macrolides, including this compound, A2, A3, and A4 (which was identified as carbomycin (B1668359) A).[1][2]
Fermentation Protocol
Detailed fermentation protocols for the production of this compound by Streptomyces halstedii subsp. deltae are not fully available in the public domain. However, based on the initial discovery literature, production is achieved in organic complex media.[1] A general protocol for the fermentation of Streptomyces species for macrolide production is outlined below. It should be noted that optimization of media components and culture conditions is critical for achieving high yields of this compound.
Experimental Protocol: General Fermentation of Streptomyces halstedii subsp. deltae
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces halstedii subsp. deltae from a mature agar (B569324) slant into a 250 mL flask containing 50 mL of a seed medium (e.g., soybean meal, glucose, and mineral salts).
-
Incubate the seed culture on a rotary shaker (e.g., 200-250 rpm) at a controlled temperature (e.g., 28-30°C) for 48-72 hours.
-
-
Production Fermentation:
-
Transfer the seed culture (e.g., 5-10% v/v) into a larger production fermenter containing a suitable production medium. The original literature mentions an "organic complex media," which typically includes sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract, peptone), and mineral salts.
-
Maintain the fermentation under controlled conditions of temperature (28-30°C), pH (e.g., 6.5-7.5), aeration, and agitation for a period of 5-10 days.
-
Monitor the production of this compound periodically using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a bioassay against a sensitive indicator organism (e.g., Staphylococcus aureus).
-
Isolation and Purification
The isolation of this compound from the fermentation broth involves extraction and chromatographic purification steps.
Extraction
Following fermentation, the biomass is separated from the culture broth by centrifugation or filtration. This compound, being a moderately lipophilic molecule, is then extracted from the fermentation broth using a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform (B151607).
Experimental Protocol: General Extraction of this compound
-
Adjust the pH of the fermentation supernatant to a slightly alkaline value (e.g., pH 8.0-8.5) to ensure this compound is in its neutral form.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase containing the extracted compounds.
-
Repeat the extraction process multiple times to ensure complete recovery.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is then subjected to chromatographic techniques to purify this compound. The initial reports specify the use of silica (B1680970) gel chromatography.[3]
Experimental Protocol: General Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Further Purification (Optional):
-
If necessary, further purification can be achieved using techniques such as preparative HPLC with a reverse-phase column (e.g., C18).
-
Biological Activity
Table 1: Antibacterial Spectrum of this compound
| Bacterial Type | Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Limited to no activity |
| Fungi | Not reported |
Biosynthetic Pathway
The specific biosynthetic gene cluster for this compound has not been explicitly detailed in the available literature. However, as a macrolide antibiotic produced by Streptomyces, its biosynthesis is expected to follow the general pathway for Type I Polyketide Synthases (PKS). This compound is structurally related to carbomycin A, and therefore, its biosynthesis is likely to share similarities.
The proposed biosynthetic pathway for this compound involves the assembly of a polyketide chain from precursor units such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA by a large, multi-modular PKS enzyme. Following the formation of the macrolactone ring, tailoring enzymes, including glycosyltransferases, modify the structure to produce the final active compound.
Below is a conceptual workflow for the biosynthesis of a macrolide like this compound.
References
- 1. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Unveiling of Deltamycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic, a class of potent therapeutic agents known for their efficacy against Gram-positive bacteria. Produced by the fermentation of Streptomyces halstedii subsp. deltae, the elucidation of its intricate chemical architecture was a pivotal step in understanding its mode of action and enabling further derivatization efforts. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, presented in a format tailored for researchers and professionals in drug development. The structural elucidation was primarily accomplished through a combination of spectroscopic techniques, with confirmation by chemical synthesis.[1] This document revisits the logical workflow and reconstructs the key data sets that would have been generated during this process.
Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation from the fermentation broth in a pure form. For this compound, this was achieved through a multi-step extraction and chromatographic process.
Experimental Protocol:
-
Broth Extraction: The fermentation broth containing this compound was first filtered to remove mycelia. The filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate, at an alkaline pH to ensure the basic macrolide partitions into the organic phase.
-
Solvent Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract was subjected to column chromatography on silica gel.[2] A gradient elution system, likely starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-acetone or chloroform-methanol gradient), would have been employed to separate the components of the extract.
-
Fraction Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Crystallization: The purified fractions containing this compound were combined, concentrated, and the compound was crystallized from a suitable solvent system to yield the pure antibiotic.
Caption: Logical workflow for the structure elucidation of this compound.
Physicochemical and Spectroscopic Characterization
Once purified, this compound was subjected to a battery of physicochemical and spectroscopic analyses to determine its fundamental properties and molecular structure.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C39H61NO16 |
| Molecular Weight | 799.90 g/mol |
| Appearance | White crystalline solid |
| UV Absorption Max (λmax) | 240 nm[2] |
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry would have provided the exact mass, from which the molecular formula C39H61NO16 was derived.[3] Tandem MS (MS/MS) experiments would have been used to fragment the molecule and deduce the connectivity of its constituent parts, particularly the sugar moieties and the macrolide ring.
Experimental Protocol (Illustrative):
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Data Acquisition: Full scan MS and product ion scans (MS/MS) of the protonated molecule [M+H]⁺.
Table 1: Representative Mass Spectrometry Fragmentation Data for this compound
| m/z (Fragment Ion) | Proposed Identity |
| 800.4067 | [M+H]⁺ (Protonated molecule) |
| 642.3489 | [M+H - Sugar 1 (Forosamine)]⁺ |
| 484.2921 | [M+H - Sugar 1 - Sugar 2 (Mycarose)]⁺ |
| 158.1179 | [Sugar 1 (Forosamine) + H]⁺ |
| 174.1025 | [Sugar 2 (Mycarose) + H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been employed to piece together the structure of this compound.
Experimental Protocol (Illustrative):
-
Spectrometer: 300-500 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation).
Table 2: Illustrative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| 9.75 | t | 1H | Aldehyde proton (H-19) |
| 7.10 | dd | 1H | Olefinic proton (H-11) |
| 5.85 | d | 1H | Olefinic proton (H-10) |
| 5.10 | d | 1H | Anomeric proton (Mycarose) |
| 4.30 | d | 1H | Anomeric proton (Forosamine) |
| 3.30 | s | 3H | Methoxy (B1213986) group (OCH₃) |
| 2.50 | s | 6H | Dimethylamino group (N(CH₃)₂) |
| 2.10 | s | 3H | Acetyl group (OCOCH₃) |
| 0.85 - 2.00 | m | Multiple | Macrolide ring protons |
Table 3: Illustrative ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 202.5 | Aldehyde carbon (C-19) |
| 170.2, 169.8 | Ester carbonyl carbons (Acetyls) |
| 145.1, 130.2 | Olefinic carbons (C-10, C-11) |
| 104.5 | Anomeric carbon (Mycarose) |
| 96.8 | Anomeric carbon (Forosamine) |
| 60.0 - 85.0 | Oxygenated carbons in sugars and ring |
| 51.5 | Methoxy carbon (OCH₃) |
| 40.3 | Dimethylamino carbons (N(CH₃)₂) |
| 21.2, 21.0 | Acetyl methyl carbons |
| 10.0 - 45.0 | Aliphatic carbons in ring and sugars |
Structure Assembly and Confirmation
The data from the various spectroscopic techniques were integrated to assemble the final structure.
-
Mass Spectrometry established the molecular formula and the masses of the two sugar units.
-
¹H and ¹³C NMR identified the types and numbers of protons and carbons, including key functional groups like the aldehyde, olefinic protons, methoxy group, and acetyl groups.
-
COSY experiments revealed proton-proton coupling networks, allowing for the tracing of the carbon chains within the macrolide ring and the sugar moieties.
-
HSQC correlated each proton to its directly attached carbon.
-
HMBC showed long-range correlations between protons and carbons (2-3 bonds away), which was crucial for connecting the sugar units to the macrolide ring and for linking the various structural fragments together.
The final proposed structure was then confirmed by chemical synthesis, providing unambiguous proof of its constitution and stereochemistry.[1]
References
Spectroscopic Profile of Deltamycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Deltamycin A1, a 16-membered macrolide antibiotic. The information presented is crucial for researchers involved in natural product chemistry, drug discovery, and the development of novel antimicrobial agents. This compound's structure was primarily elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.[1] This document compiles and presents the key spectroscopic data in a clear and accessible format, alongside detailed experimental protocols and relevant biosynthetic pathway information.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C39H61NO16 , with a corresponding molecular weight of 799.90 g/mol .
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 800.4015 | Data not available in search results |
| [M+Na]+ | 822.3834 | Data not available in search results |
Note: While the molecular formula is established, specific observed m/z values for common adducts were not available in the searched literature.
Fragmentation Analysis
This compound is an analog of Carbomycin A, differing in the acyl group on the mycarose (B1676882) moiety.[1] Therefore, its mass spectral fragmentation pattern is expected to be similar to that of Carbomycin A and other related 16-membered macrolide antibiotics. Key fragmentation events typically involve:
-
Glycosidic bond cleavages: Loss of the neutral sugar moieties (mycarose and mycaminose (B1220238) derivatives).
-
Cleavage of the acyl group: Loss of the acetyl group from the mycarose sugar.
-
Water loss: Dehydration reactions from the macrolactone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound heavily relied on ¹H and ¹³C NMR spectroscopy.[1] While the definitive spectral data is contained within the primary literature, a complete tabulated list of chemical shifts and coupling constants for this compound was not found in the publicly available abstracts. However, based on its structural similarity to Carbomycin A, the following represents an expected profile. The numbering convention for the macrolactone ring and sugar moieties would be consistent with that used for Carbomycin A.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shift Assignments for this compound (Aglycone and Sugars)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |
| Aglycone | ||
| C-1 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| ... | ... | ... |
| Mycaminose | ||
| C-1' | Data not available | Data not available |
| C-2' | Data not available | Data not available |
| ... | ... | ... |
| Mycarose | ||
| C-1'' | Data not available | Data not available |
| C-2'' | Data not available | Data not available |
| ... | ... | ... |
| Acetyl Group | ||
| -C=O | ~170 | |
| -CH₃ | ~21 | ~2.0-2.2 (s) |
Note: This table is a template based on typical values for macrolide antibiotics. For precise assignments, researchers must consult the primary publication: Shimauchi, Y., et al. (1979). Deltamycins, New Macrolide Antibiotics. III. Chemical Structures. The Journal of Antibiotics, 32(9), 878-883.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for macrolide antibiotics, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent may affect the chemical shifts of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, and a sufficient number of scans for adequate signal averaging.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and conformation of the molecule through space correlations.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the potential addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire full scan mass spectra in positive ion mode to observe protonated ([M+H]⁺) and other adducted molecules (e.g., [M+Na]⁺).
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it using collision-induced dissociation (CID) to obtain structural information.
-
Biosynthetic Pathway of this compound
This compound, being a close analog of Carbomycin A, is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis of the 16-membered macrolactone ring is followed by glycosylation and subsequent acylation of the sugar moieties. The following diagram illustrates a simplified, putative biosynthetic pathway leading to this compound.
References
Deltamycin A1 as a member of the leucomycin family
An In-depth Technical Guide on Deltamycin A1 as a Member of the Leucomycin (B7888351) Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent macrolide antibiotic, belongs to the expansive leucomycin family of natural products. These 16-membered macrolides, produced by various Streptomyces species, are known for their significant activity against a spectrum of bacteria, particularly Gram-positive organisms. This technical guide provides a comprehensive overview of this compound, including its classification, structure, and mechanism of action. A core focus is placed on its antibacterial activity, with quantitative data presented for comparison with other members of the leucomycin family. Detailed experimental protocols for the isolation, characterization, and activity assessment of this compound are provided to facilitate further research and development. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to enhance understanding.
Introduction
The leucomycin family of antibiotics, produced by Streptomyces species, represents a clinically important class of macrolide antibiotics. These compounds are characterized by a 16-membered lactone ring glycosidically linked to one or more sugar moieties. This compound is a notable member of this family, produced by Streptomyces halstedii subsp. deltae (also referred to as Streptomyces deltae). Structurally, it shares the core leucomycin aglycone but is distinguished by the specific nature of its sugar substituents. Like other leucomycins, this compound exhibits a broad spectrum of activity against Gram-positive bacteria. This guide aims to provide a detailed technical resource for researchers and professionals engaged in the study and development of macrolide antibiotics.
Classification and Structure
This compound is classified as a 16-membered macrolide antibiotic and is a member of the leucomycin family. The core structure of leucomycins is a polyketide-derived lactone ring. The variations among the different members of the leucomycin family, including this compound, arise from differences in the substitution patterns on the aglycone and the nature of the attached sugar residues.
Table 1: Structural Comparison of this compound and Other Leucomycins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₃₉H₆₁NO₁₆ | 799.90 | Contains a mycaminose (B1220238) and a mycarose (B1676882) sugar moiety. The mycarose is acetylated. |
| Leucomycin A1 | C₄₀H₆₇NO₁₄ | 785.96 | Contains a mycaminose and a mycarose sugar moiety. The mycarose is acylated with an isovaleryl group. |
| Leucomycin A3 (Josamycin) | C₄₂H₆₉NO₁₅ | 828.00 | Contains a mycaminose and a mycarose sugar moiety. The mycarose is acylated with an isovaleryl group and the aglycone is acetylated. |
| Leucomycin A5 | C₃₉H₆₅NO₁₄ | 771.93 | Contains a mycaminose and a mycarose sugar moiety. The mycarose is acylated with a butyryl group. |
Mechanism of Action
The antibacterial activity of this compound, consistent with other macrolide antibiotics, stems from its ability to inhibit protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome.
Ribosomal Binding
This compound and other leucomycins bind to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET) , a channel through which the newly synthesized polypeptide chain emerges from the ribosome. The interaction primarily involves the 23S ribosomal RNA (rRNA) component of the 50S subunit.
Inhibition of Protein Elongation
By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain. This steric hindrance prevents the progression of the nascent peptide, leading to a premature termination of translation. The stalled ribosome-peptidyl-tRNA complex is then subject to dissociation, effectively halting protein synthesis and leading to a bacteriostatic effect.
Figure 1. Signaling pathway of this compound's mechanism of action.
Antibacterial Activity
This compound demonstrates potent activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which acts as a permeability barrier. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other leucomycins against various bacterial strains.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Leucomycin A1 | Leucomycin A3 | Leucomycin A5 |
| Staphylococcus aureus | 0.1 - 1.0 | 0.2 - 1.6 | 0.1 - 0.8 | 0.04 - 0.8 |
| Streptococcus pyogenes | 0.05 - 0.5 | 0.1 - 0.8 | 0.05 - 0.4 | 0.8 (penicillin-susceptible) |
| Streptococcus pneumoniae | 0.05 - 0.5 | 0.1 - 1.0 | 0.05 - 0.5 | - |
| Bacillus subtilis | 0.05 - 0.2 | 0.1 - 0.4 | - | - |
| Escherichia coli | >100 | >100 | >100 | >10 |
| Klebsiella pneumoniae | >100 | >100 | >100 | 5 - >10 |
| Salmonella typhimurium | >100 | >100 | >100 | 5 - >10 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Isolation of this compound from Streptomyces deltae
Figure 2. Experimental workflow for the isolation of this compound.
-
Fermentation: Streptomyces deltae is cultured in a suitable fermentation medium under optimal conditions (temperature, pH, aeration) to promote the production of this compound.
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant and/or the mycelial cake are extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the antibiotic into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel or other suitable stationary phases. Elution with a gradient of solvents (e.g., chloroform-methanol) separates the components of the extract.
-
Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The purified this compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are grown to a specific turbidity (0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound stands as a significant member of the leucomycin family of macrolide antibiotics. Its potent activity against Gram-positive bacteria, coupled with a well-defined mechanism of action targeting bacterial protein synthesis, underscores its potential for further investigation and development. This technical guide has provided a detailed overview of its key characteristics, comparative antibacterial activity, and essential experimental protocols. The provided data and methodologies are intended to serve as a valuable resource for the scientific community, fostering continued research into this important class of antibiotics and aiding in the discovery of novel therapeutic agents.
In-Depth Technical Guide: Discovery and Isolation of Deltamycin A1 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, fermentation, extraction, and isolation of Deltamycin A1, a macrolide antibiotic. The information is compiled from foundational scientific literature to support research and development in antibiotic production.
Discovery of this compound and the Producing Microorganism
This compound is a member of the deltamycin complex, a group of new macrolide antibiotics first reported in 1978. These compounds were discovered as metabolites of a streptomycete strain, P3409. Initially, this strain was classified as a new subspecies, Streptomyces halstedii subsp. deltae.[1] Later, it was identified as Streptomyces deltae. The deltamycins, including this compound, exhibit activity primarily against Gram-positive bacteria.[1]
Fermentation of Streptomyces deltae (Strain P3409)
The production of this compound is achieved through submerged fermentation of Streptomyces deltae in nutrient-rich media. While the seminal research describes the use of "organic complex media," specific details of an effective fermentation medium are crucial for successful production.[1]
Fermentation Medium Composition
Based on typical media for Streptomyces fermentation for macrolide production, a suitable medium for this compound production can be formulated as follows.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Primary Carbon Source |
| Glucose | 10.0 | Readily Available Carbon Source |
| Yeast Extract | 5.0 | Nitrogen Source, Vitamins, Growth Factors |
| Peptone | 5.0 | Nitrogen Source |
| CaCO₃ | 2.0 | pH Buffering Agent |
| K₂HPO₄ | 1.0 | Phosphate Source, pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
Fermentation Parameters
Optimal fermentation conditions are critical for maximizing the yield of this compound.
| Parameter | Optimal Range |
| Incubation Temperature | 28 - 30°C |
| Initial pH | 6.5 - 7.0 |
| Aeration | 1 VVM (Volume of air per volume of medium per minute) |
| Agitation | 200 - 250 RPM |
| Fermentation Time | 7 - 10 days |
Extraction and Isolation of this compound
Following fermentation, this compound is extracted from the broth and purified through a series of steps. The overall workflow involves separating the mycelia from the broth, extracting the active compounds, and then purifying this compound using chromatography.
Experimental Workflow for this compound Isolation
Detailed Experimental Protocols
3.2.1. Separation of Mycelia
-
After the fermentation is complete, the broth is filtered through a suitable filter press or centrifuged at high speed (e.g., 5000 x g for 20 minutes) to separate the mycelial cake from the supernatant.
-
The supernatant, which contains the majority of the secreted this compound, is collected for further processing.
3.2.2. Solvent Extraction
-
The pH of the filtered broth (supernatant) is adjusted to an alkaline value, typically around pH 9.0, using a suitable base such as sodium hydroxide. This increases the solubility of the basic macrolide in organic solvents.
-
The alkalinized broth is then extracted with a water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The extraction is typically performed in a liquid-liquid extractor or by vigorous mixing in a separation funnel.
-
The extraction process is repeated multiple times (e.g., 2-3 times) with fresh solvent to ensure maximum recovery of the antibiotic.
-
The organic phases are pooled together.
3.2.3. Concentration of the Crude Extract
-
The pooled organic extract is concentrated under reduced pressure using a rotary evaporator. This removes the solvent, yielding a concentrated crude extract containing the deltamycin complex.
3.2.4. Purification by Silica Gel Chromatography
The seminal work on the isolation of deltamycins specifies the use of silica gel chromatography for the separation of the different components of the deltamycin complex.
-
Column Preparation : A chromatography column is packed with silica gel (e.g., silica gel 60, 70-230 mesh) using a suitable solvent system as a slurry.
-
Sample Loading : The concentrated crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.
-
Elution : The column is eluted with a solvent system. A common mobile phase for the separation of macrolide antibiotics on silica gel is a mixture of a non-polar solvent and a polar solvent, such as chloroform-methanol or hexane-ethyl acetate, often in a gradient to improve separation.
-
Fraction Collection : Fractions of the eluate are collected sequentially.
-
Analysis : The composition of each fraction is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing pure this compound.
-
Final Concentration : The fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified antibiotic.
Quantitative Data
Quantitative data regarding the yield and purity of this compound at different stages of the isolation process are not extensively detailed in the initial discovery papers. However, typical recovery rates for multi-step extraction and chromatographic purification of secondary metabolites from fermentation broths can range from 20% to 60%, depending on the efficiency of each step. The final purity of the isolated this compound should be assessed by analytical methods such as HPLC and mass spectrometry.
| Stage of Process | Expected Yield Range | Expected Purity |
| Crude Extract after Solvent Extraction | 70 - 90% of total activity | Low |
| After Silica Gel Chromatography | 30 - 70% of crude extract | > 95% |
| Overall Recovery | 20 - 60% | High |
Note: These are estimated values based on general practices in natural product isolation and may vary depending on the specific conditions and scale of the process.
References
An In-depth Technical Guide to the Physicochemical Properties of Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by Streptomyces deltae. As a member of the extensive macrolide family, it exhibits activity primarily against Gram-positive bacteria.[] The structural elucidation of this compound and its congeners was accomplished through detailed spectroscopic analysis, revealing a complex macrocyclic lactone ring glycosidically linked to deoxy sugars. This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines the experimental methodologies for their determination, and illustrates its mechanism of action. All data is presented to facilitate further research and development in the field of antibiotic drug discovery.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 58880-22-1 | MedchemExpress, BOC Sciences |
| Molecular Formula | C₃₉H₆₁NO₁₆ | MedchemExpress, BOC Sciences |
| Molecular Weight | 799.90 g/mol | MedchemExpress, BOC Sciences |
| Appearance | Powder | BOC Sciences |
| Melting Point | 201-204 °C | BOC Sciences |
| Density | 1.26 g/cm³ | BOC Sciences |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble | MedchemExpress |
| Methanol (B129727) | Soluble | BOC Sciences |
| Toluene | Soluble | BOC Sciences |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Data | Source |
| UV-Vis Spectroscopy | λmax at 240 nm | Journal of Antibiotics (Tokyo) |
| Infrared (IR) Spectroscopy | Data not available in searched literature. Structure confirmed by IR. | General references |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not available in searched literature. Structure confirmed by NMR. | General references |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of antibiotics like this compound.
Determination of Melting Point
The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the antibiotic is packed into a thin-walled capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.
Determination of Solubility
The solubility of this compound in various solvents is determined by the equilibrium solubility method. An excess amount of the powdered antibiotic is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is recorded using a double-beam UV-Vis spectrophotometer. A dilute solution of the antibiotic is prepared in a suitable solvent (e.g., methanol or ethanol) of a known concentration. The absorbance of the solution is measured over a wavelength range of 200-400 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is then identified from the resulting spectrum.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The pellet is then placed in the sample holder of the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra of this compound are recorded on a high-field NMR spectrometer. A small amount of the antibiotic is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). For ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide information about the number and types of protons and their neighboring atoms. For ¹³C NMR, the chemical shifts of the signals indicate the different carbon environments within the molecule. Advanced 2D NMR techniques, such as COSY and HMQC, can be employed for complete structural assignment.
Mechanism of Action
This compound, as a macrolide antibiotic, functions by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.
Caption: Mechanism of action of this compound.
Workflow for Physicochemical Characterization
The systematic characterization of a novel antibiotic like this compound follows a logical workflow to elucidate its fundamental properties.
Caption: Workflow for physicochemical characterization.
References
The Bioactive Landscape of Deltamycin A1 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deltamycin A1, a member of the 16-membered macrolide antibiotic family, has served as a foundational scaffold for the development of novel antibacterial agents. Produced by Streptomyces deltae, its derivatives have been a subject of interest for their potential to overcome the limitations of naturally occurring macrolides, such as instability and the emergence of resistant bacterial strains. This technical guide delves into the bioactivity of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Core Bioactivity: Inhibition of Bacterial Protein Synthesis
This compound and its derivatives exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth. This mechanism is characteristic of macrolide antibiotics and is a key area of investigation for the development of new derivatives with enhanced potency and spectrum of activity.
Quantitative Bioactivity of this compound Derivatives
The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activity of key this compound derivatives against a panel of Gram-positive bacteria. The data highlights the enhanced activity of certain derivatives compared to established macrolide antibiotics.
| Compound | Staphylococcus aureus Smith | Staphylococcus aureus 209P | Bacillus subtilis ATCC 6633 | Sarcina lutea ATCC 9341 | Micrococcus flavus ATCC 10240 |
| PAD | 0.78 | 0.39 | 0.1 | 0.05 | 0.05 |
| 4H-PAD | 3.12 | 1.56 | 0.39 | 0.1 | 0.1 |
| Carbomycin (B1668359) A | 3.12 | 1.56 | 0.39 | 0.1 | 0.1 |
| Josamycin | 3.12 | 1.56 | 0.39 | 0.1 | 0.1 |
Data represents Minimum Inhibitory Concentration (MIC) in µg/mL. PAD refers to 4"-phenylacetyl-4"-deacyl-deltamycins, and 4H-PAD refers to their 10,11,12,13-tetrahydro derivatives. Data sourced from patent GB1573121A.[1]
Structure-Activity Relationship (SAR)
The provided data indicates that modifications at the 4"-position of the mycarose (B1676882) moiety significantly influence the antibacterial activity of this compound derivatives. The replacement of the acetyl group in this compound with a phenylacetyl group (in PAD) leads to a substantial increase in activity against various Gram-positive bacteria, including strains of Staphylococcus aureus.[1] This suggests that the phenylacetyl group may enhance the binding affinity of the molecule to the bacterial ribosome or improve its cellular uptake. The reduction of the lactone ring in the 4H-PAD derivatives appears to slightly decrease the activity compared to the unsaturated PAD counterparts, yet they maintain a comparable level of activity to carbomycin A and josamycin.[1]
Experimental Protocols
Synthesis of 4"-Phenylacetyl-4"-deacyl-deltamycin (PAD) Derivatives
A general method for the synthesis of 4"-phenylacetyl derivatives of this compound involves the acylation of 4"-deacyl-deltamycin.
Starting Material: 4"-deacyl-deltamycin (Deltamycin X)
Reagents:
-
Phenylacetic acid or a reactive derivative thereof (e.g., phenylacetyl chloride, phenylacetic anhydride).
-
Anhydrous, non-basic organic solvent (e.g., anhydrous acetone, anhydrous benzene, anhydrous diethyl ether).
Procedure:
-
Dissolve 4"-deacyl-deltamycin in an anhydrous, non-basic organic solvent.
-
Add the phenylacetic acid derivative to the solution. The use of a reactive derivative like an acid chloride or anhydride (B1165640) is often preferred.
-
The reaction is typically carried out without a basic catalyst.
-
The reaction mixture is stirred under anhydrous conditions until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using appropriate chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, to yield the desired 4"-phenylacetyl-4"-deacyl-deltamycin derivative.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized derivatives is determined using the serial broth dilution method.
Materials:
-
Synthesized this compound derivatives.
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Brain-Heart Infusion (BHI) broth, adjusted to pH 7.5.
-
Sterile test tubes or microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 10^5 CFU/mL).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in BHI broth in a series of test tubes or wells of a microtiter plate to obtain a range of concentrations.
-
Inoculate each tube or well with a standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the tubes or plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Visualizing the Molecular Landscape
To better understand the processes involved in the study of this compound derivatives, the following diagrams illustrate the key pathways and workflows.
Conclusion
The exploration of this compound derivatives, particularly through modification of the 4"-acyl group, has demonstrated a viable strategy for enhancing antibacterial potency. The phenylacetyl derivatives, for instance, show superior in vitro activity against key Gram-positive pathogens. The methodologies outlined in this guide provide a framework for the continued synthesis, evaluation, and optimization of these promising macrolide compounds. Future research should focus on expanding the range of derivatives to further elucidate the structure-activity relationships and to identify candidates with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic development.
References
Methodological & Application
Cell-based Assays for Efficacy Testing of Deltamycin A1
Application Note
Introduction
Deltamycin A1 is a macrolide antibiotic with activity against Gram-positive bacteria.[1][2] Macrolides are a class of antibiotics that primarily exert their therapeutic effect by inhibiting bacterial protein synthesis.[3][4] Beyond their antimicrobial properties, some macrolides have been shown to possess anti-inflammatory and immunomodulatory effects.[5] This application note provides a comprehensive set of protocols for evaluating the efficacy of this compound using cell-based assays. The described methods will enable researchers to determine its antibacterial potency, assess its cytotoxicity on mammalian cells, confirm its mechanism of action on bacterial protein synthesis, and investigate its potential anti-inflammatory properties.
Key Applications
-
Determination of the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.
-
Evaluation of cytotoxicity in mammalian cell lines.
-
Confirmation of protein synthesis inhibition in bacteria.
-
Assessment of anti-inflammatory activity in macrophages.
Antibacterial Efficacy
The primary efficacy of an antibiotic is its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.
Table 1: Representative MIC Values for this compound against Staphylococcus aureus
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. aureus ATCC 29213 | 0.5 | 1.0 |
| Methicillin-Resistant S. aureus (MRSA) USA300 | 1.0 | 2.0 |
| Vancomycin-Intermediate S. aureus (VISA) | 2.0 | 4.0 |
Note: These are example data and will vary based on experimental conditions and specific strains used.
Cytotoxicity Profile
It is crucial to assess the potential toxicity of a new compound on mammalian cells to establish a therapeutic window. The half-maximal cytotoxic concentration (CC50) is a common metric.
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | Incubation Time (hours) | CC50 (µM) |
| HepG2 (Human Liver Carcinoma) | MTT | 24 | > 100 |
| HepG2 (Human Liver Carcinoma) | MTT | 48 | 85.2 |
| A549 (Human Lung Carcinoma) | MTT | 24 | > 100 |
| A549 (Human Lung Carcinoma) | MTT | 48 | 92.5 |
| RAW 264.7 (Mouse Macrophage) | MTT | 24 | > 100 |
Note: These are example data. Actual values should be determined experimentally.
Mechanism of Action: Protein Synthesis Inhibition
Macrolide antibiotics are known to inhibit bacterial protein synthesis. A reporter gene assay can be used to quantify this effect.
Table 3: Inhibition of Protein Synthesis in S. aureus by this compound
| This compound Concentration (µg/mL) | Luciferase Activity (% of Control) |
| 0 (Control) | 100 |
| 0.125 | 85.3 |
| 0.25 | 62.1 |
| 0.5 (MIC) | 25.8 |
| 1.0 | 5.2 |
| 2.0 | 1.1 |
Note: Example data based on a luciferase reporter assay.
Anti-inflammatory Activity
The potential for this compound to modulate the inflammatory response can be assessed by measuring its effect on cytokine production in stimulated immune cells.
Table 4: Effect of this compound on TNF-α Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) |
| Untreated Control | < 10 |
| LPS (100 ng/mL) | 1250 |
| LPS + this compound (1 µM) | 1025 |
| LPS + this compound (5 µM) | 750 |
| LPS + this compound (10 µM) | 480 |
| LPS + Dexamethasone (B1670325) (1 µM) | 250 |
Note: Example data. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final concentration of 1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to this compound.
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Controls:
-
Cell Control: Wells with cells treated with medium containing the same concentration of solvent used for this compound.
-
Blank Control: Wells with medium only.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control and determine the CC50 value.
Protocol 3: Bacterial Protein Synthesis Inhibition using a Luciferase Reporter Assay
This assay quantifies the inhibition of protein synthesis in bacteria by measuring the activity of a reporter enzyme, luciferase.
Materials:
-
Staphylococcus aureus strain containing a plasmid with a constitutively expressed luciferase gene
-
This compound
-
Tryptic Soy Broth (TSB)
-
Sterile 96-well opaque white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Bacterial Culture: Grow the S. aureus reporter strain overnight in TSB.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB to an OD₆₀₀ of 0.05.
-
Compound Addition: In a 96-well opaque white plate, add 50 µL of the diluted bacterial culture to 50 µL of TSB containing serial dilutions of this compound.
-
Controls:
-
Positive Control: Bacteria with a known protein synthesis inhibitor (e.g., chloramphenicol).
-
Negative Control: Bacteria with no antibiotic.
-
-
Incubation: Incubate the plate at 37°C with shaking for a period that allows for robust luciferase expression in the negative control (e.g., 3-4 hours).
-
Luciferase Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Express the luciferase activity as a percentage of the negative control and plot against the this compound concentration.
Protocol 4: Anti-inflammatory Activity by Measuring TNF-α Secretion
This protocol assesses the ability of this compound to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Sterile 24-well plates
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration.
Signaling Pathways
Macrolide antibiotics can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the production of inflammatory cytokines.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Deltamycin A1 in a Murine Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a macrolide antibiotic with potential therapeutic applications against Gram-positive bacterial infections.[1] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound using a murine model of bacterial infection. The following sections outline the necessary materials, experimental procedures, and data analysis techniques to assess the pharmacokinetic and pharmacodynamic properties of this compound in a preclinical setting. Due to the limited availability of specific in vivo data for this compound, the methodologies and representative data presented herein are based on established protocols for similar macrolide antibiotics and common murine infection models.
Introduction
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Macrolide antibiotics are a critical class of therapeutics used to treat a variety of bacterial infections. Evaluating the in vivo efficacy of new macrolide candidates, such as this compound, is a crucial step in the drug development pipeline. Murine infection models provide a robust and reproducible system to study the pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential of new antibiotics.
This document serves as a comprehensive guide for researchers to design and execute in vivo studies of this compound in a mouse model of bacterial infection, specifically focusing on systemic infections caused by pathogens like Staphylococcus aureus or Streptococcus pneumoniae.
Quantitative Data Summary
The following tables represent hypothetical data based on typical findings for macrolide antibiotics in murine infection models. These tables are intended to serve as a template for presenting experimental results.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (µg/mL) | Intravenous (IV) | 10 | 5.2 |
| Subcutaneous (SC) | 20 | 3.8 | |
| Oral (PO) | 50 | 1.5 | |
| Tmax (h) | Intravenous (IV) | 10 | 0.25 |
| Subcutaneous (SC) | 20 | 1.0 | |
| Oral (PO) | 50 | 2.5 | |
| AUC (0-24h) (µg·h/mL) | Intravenous (IV) | 10 | 15.6 |
| Subcutaneous (SC) | 20 | 22.4 | |
| Oral (PO) | 50 | 18.9 | |
| Half-life (t1/2) (h) | Intravenous (IV) | 10 | 2.8 |
| Subcutaneous (SC) | 20 | 3.5 | |
| Oral (PO) | 50 | 4.1 | |
| Bioavailability (%) | Subcutaneous (SC) | 20 | 72 |
| Oral (PO) | 50 | 24 |
Table 2: In Vivo Efficacy of this compound Against S. aureus in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Regimen | Survival Rate (%) | Bacterial Load (CFU/g tissue) |
| Vehicle Control | - | SC | Once daily | 0 | 1 x 10⁸ |
| This compound | 10 | SC | Once daily | 40 | 5 x 10⁵ |
| This compound | 25 | SC | Once daily | 80 | 1 x 10⁴ |
| This compound | 50 | SC | Once daily | 100 | < 1 x 10² |
| Comparator | 20 | SC | Once daily | 90 | 5 x 10³ |
Experimental Protocols
Murine Systemic Infection Model
This protocol describes the establishment of a systemic bacterial infection in mice to evaluate the efficacy of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
Staphylococcus aureus (e.g., ATCC 29213) or Streptococcus pneumoniae (e.g., ATCC 49619)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS), sterile
-
This compound, formulation for injection
-
Vehicle control (e.g., sterile saline with 5% DMSO)
-
Syringes and needles (27G)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 10 mL of appropriate broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation and wash the pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and adjust the concentration to the desired inoculum (e.g., 1 x 10⁷ CFU/mL).
-
-
Induction of Infection:
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension. This will result in a systemic infection.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via the desired route (e.g., subcutaneous).
-
Continue treatment according to the specified dosing regimen (e.g., once daily for 3 days).
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur) and mortality for a defined period (e.g., 7 days).
-
For bacterial burden determination, euthanize a subset of mice at specific time points, aseptically collect tissues (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for CFU plating.
-
Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old male CD-1 mice
-
This compound, formulation for administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to each mouse via the desired route (IV, SC, or PO).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein sampling.
-
Place the blood samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Conclusion
The protocols and application notes provided in this document offer a foundational framework for the in vivo evaluation of this compound in a murine infection model. While specific parameters such as optimal dosage, treatment duration, and susceptible bacterial strains for this compound require empirical determination, the outlined methodologies for establishing infection, conducting pharmacokinetic studies, and assessing therapeutic efficacy are based on well-established practices for macrolide antibiotics. Adherence to these standardized protocols will facilitate the generation of reliable and reproducible data, which is essential for the preclinical development of this compound as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for Treating Staphylococcus aureus Infections with Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health challenge, necessitating the exploration of novel therapeutic agents. Deltamycin A1, a member of the macrolide class of antibiotics, has demonstrated activity against Gram-positive bacteria, including S. aureus. This document provides detailed application notes and protocols for the investigation of this compound as a potential treatment for S. aureus infections.
This compound, like other macrolide antibiotics, is presumed to exert its antibacterial effect by inhibiting protein synthesis. This is achieved through its binding to the 50S ribosomal subunit, which ultimately disrupts the elongation of the polypeptide chain[1][2][3]. While the general mechanism is understood, the specific interactions and downstream effects on key virulence and regulatory pathways in S. aureus warrant further investigation.
These notes offer a compilation of available data on the efficacy of this compound against S. aureus and provide standardized protocols for key in vitro experiments to further characterize its activity.
Data Presentation
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | 0.2 | [1] |
| Staphylococcus aureus Smith | 0.2 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[4].
Materials:
-
This compound
-
Staphylococcus aureus strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should typically span from 256 µg/mL to 0.03 µg/mL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound against S. aureus over time[5][6].
Materials:
-
This compound
-
Staphylococcus aureus strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Sterile test tubes
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of S. aureus into CAMHB and incubate overnight at 37°C with agitation.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Time-Point Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
In Vitro Cytotoxicity Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the potential cytotoxic effects of this compound on mammalian cell lines[2].
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include control wells with cells treated with medium alone (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Biofilm Inhibition and Eradication Assays
These protocols are used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against S. aureus.
Materials:
-
This compound
-
Staphylococcus aureus strain(s) of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Biofilm Inhibition (MBIC) Protocol: [3]
-
Inoculum Preparation: Prepare an inoculum of S. aureus in TSB with 1% glucose, adjusted to a 0.5 McFarland standard and then diluted to approximately 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
Add 100 µL of TSB with 1% glucose to each well of a 96-well plate.
-
Add 100 µL of this compound at 2x the desired final concentration to the first column and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Quantification of Biofilm:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate and stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 125 µL of 95% ethanol or 33% acetic acid.
-
-
Reading the MBIC: Measure the absorbance at 570 nm. The MBIC is the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the growth control.
Biofilm Eradication (MBEC) Protocol:
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum (as in the MBIC protocol) to each well of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Antibiotic Treatment:
-
Carefully remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells.
-
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Quantification of Viable Cells:
-
Wash the wells with PBS to remove the antibiotic.
-
Add 200 µL of fresh TSB to each well and sonicate the plate to dislodge the biofilm.
-
Perform serial dilutions and plate on TSA to determine the CFU/mL.
-
-
Reading the MBEC: The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥ 3-log₁₀) in the CFU/mL of the biofilm-embedded bacteria compared to the untreated control.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: In Vitro Evaluation Workflow.
Caption: Key S. aureus Regulatory Pathways.
References
- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key role of quorum‐sensing mutations in the development of Staphylococcus aureus clinical device‐associated infection - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Deltamycin A1 Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for determining the susceptibility of Gram-positive bacteria to Deltamycin A1, a 16-membered macrolide antibiotic. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for macrolide antibiotics.
Disclaimer: As of the date of this document, specific clinical breakpoints and quality control ranges for this compound have not been officially established by regulatory bodies like CLSI or EUCAST. The information provided herein is intended for research and developmental purposes. Initial range-finding experiments are crucial to determine the appropriate concentration of this compound for testing against specific organisms.
Introduction
This compound is a macrolide antibiotic with activity primarily against Gram-positive bacteria.[1][][3] Establishing a standardized method for susceptibility testing is critical for the research and development of this compound. This SOP outlines the broth microdilution and disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and zone of inhibition, respectively.
Data Presentation
Table 1: Suggested this compound Concentration Ranges for Broth Microdilution
The following concentration ranges are suggested based on published data for other 16-membered macrolides, such as josamycin (B1673084) and spiramycin.[4][5] It is imperative to perform initial range-finding experiments to confirm the appropriate range for the organisms being tested.
| Target Organism Group | Suggested Concentration Range (µg/mL) |
| Staphylococcus aureus | 0.06 - 64 |
| Streptococcus pneumoniae | 0.015 - 16 |
| Enterococcus faecalis | 0.125 - 128 |
Table 2: Proposed Quality Control Parameters (for research purposes only)
The following are proposed quality control (QC) strains and tentative acceptable ranges. These ranges are not yet standardized and should be established in-house through repetitive testing.
| Quality Control Strain | Method | Proposed MIC Range (µg/mL) | Proposed Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | To be determined | N/A |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | N/A | To be determined |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | To be determined | N/A |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | To be determined | N/A |
| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion | N/A | To be determined |
Experimental Protocols
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
3.1.1. Materials
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For Streptococcus pneumoniae, CAMHB supplemented with 2.5% to 5% lysed horse blood
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
3.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), and then dilute further in sterile CAMHB to the desired starting concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
Each well should contain 50 µL of the appropriate this compound dilution.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Disk Diffusion Method
This method determines the diameter of the zone of inhibition around a this compound-impregnated disk.
3.2.1. Materials
-
This compound powder
-
Blank sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
For Streptococcus pneumoniae, MHA with 5% defibrinated sheep blood
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
3.2.2. Protocol
-
Preparation of this compound Disks:
-
Prepare a solution of this compound to impregnate the blank disks. The concentration will need to be determined empirically through correlation studies with MICs. A starting point could be a 15 µg disk, similar to other macrolides.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (section 3.1.2).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply the this compound disk to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Visualizations
Caption: Broth Microdilution Workflow for this compound.
Caption: Disk Diffusion Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activities of 14-, 15- and 16-membered macrolides against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes: Deltamycin A1 Formulation for Intraperitoneal Injection in Mice
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae.[][2] Like other macrolide antibiotics, it is effective against Gram-positive bacteria.[][2] Its mechanism of action involves the inhibition of bacterial protein synthesis. Due to its poor water solubility, a specific formulation is required for in vivo studies involving parenteral administration routes such as intraperitoneal (IP) injection in mouse models. These application notes provide a detailed protocol for the preparation of a this compound solution suitable for IP injection and the subsequent administration procedure.
Physicochemical and Formulation Data
Proper storage and formulation are critical for the effective use of this compound in experimental settings. The compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, this compound powder should be kept at -20°C, while short-term storage can be at 0-4°C.[3]
For in vivo administration, a co-solvent formulation is necessary to ensure the solubility and bioavailability of the compound while minimizing vehicle-induced toxicity. Below are the key properties of this compound and a recommended vehicle formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 799.90 g/mol | [3][4] |
| Chemical Formula | C₃₉H₆₁NO₁₆ | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | Long-term: -20°C; Short-term: 0-4°C | [3] |
Table 2: Recommended Vehicle Formulation for Intraperitoneal Injection
A common strategy for formulating poorly water-soluble drugs for in vivo use involves a multi-component vehicle.[4][5] The following formulation is recommended for this compound. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% - 10% | Primary solvent for this compound |
| PEG300 | 30% - 40% | Co-solvent and solubilizer |
| Tween 80 | 5% | Surfactant to improve stability and solubility |
| Saline (0.9% NaCl) or PBS | 45% - 60% | Diluent to achieve isotonicity |
Note: The final concentration of DMSO should be kept as low as possible, ideally ≤10%, to minimize potential toxicity in mice.[4]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. It binds to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation. This action is bacteriostatic and ultimately prevents bacterial growth and replication.
Caption: this compound mechanism of action in a bacterial cell.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Injection
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 10 mg/mL using the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). Adjustments can be made based on the desired final dosage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile 15 mL conical tube
-
Micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Weigh 100 mg of this compound powder.
-
Initial Dissolution: Add 1.0 mL of DMSO to the this compound powder in the 15 mL conical tube. Vortex until the powder is completely dissolved.
-
Add Co-solvent: Add 4.0 mL of PEG300 to the solution. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 0.5 mL of Tween 80. Mix thoroughly.
-
Final Dilution: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Mix until a homogenous and clear solution is achieved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]
-
Sterilization: If needed, the final solution can be sterilized by filtering through a 0.22 µm syringe filter suitable for organic solvents.
-
Storage: Store the final formulation at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage.[4]
Table 3: Example Dosage Calculation
| Parameter | Value |
| Mouse Body Weight | 25 g |
| Desired Dose | 20 mg/kg |
| Required Dose per Mouse | 0.5 mg (20 mg/kg * 0.025 kg) |
| Stock Solution Concentration | 10 mg/mL |
| Injection Volume | 50 µL (0.05 mL) |
Note: The maximum recommended injection volume for a mouse is <10 mL/kg.[6] For a 25g mouse, this corresponds to a maximum volume of 0.25 mL.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to a mouse via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle[6]
-
70% Alcohol wipes
-
Appropriate animal restraint device
Workflow Diagram:
Caption: Experimental workflow for intraperitoneal injection in mice.
Procedure:
-
Preparation: Draw the calculated volume of the this compound solution into a sterile syringe fitted with a new sterile needle. Warm the solution to room temperature to minimize discomfort to the animal.[7]
-
Animal Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing) to expose the abdomen and immobilize the animal.[7] Tilt the mouse so its head is slightly lower than its body.
-
Locate Injection Site: Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (typically on the left side) and the urinary bladder.[6][7][8]
-
Injection:
-
Clean the injection site with a 70% alcohol wipe if desired, though this is not always considered necessary.[8][9]
-
Insert the needle, bevel side up, at a 30-45 degree angle into the peritoneal cavity.[7]
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ.[8] If blood or any yellow fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly and steadily inject the full volume of the solution.
-
-
Post-Injection:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions, such as distress or irritation at the injection site.
-
References
- 2. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
Application of Deltamycin A1 in Veterinary Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by the bacterium Streptomyces deltae. Macrolides are a class of antibiotics known for their efficacy against Gram-positive bacteria and certain Gram-negative organisms. While specific research on this compound in veterinary medicine is limited in publicly available literature, this document provides a framework for its potential applications and outlines generalized experimental protocols based on the known characteristics of macrolide antibiotics. A patent has indicated its potential utility against various Gram-positive bacteria and mycoplasmas in veterinary practice, including its use as a growth-promoting feed additive.[1]
Chemical Properties
| Property | Value |
| Chemical Formula | C39H61NO16 |
| Molecular Weight | 799.90 g/mol |
| Class | Macrolide Antibiotic |
| Source | Streptomyces deltae |
| Appearance | Powder |
| Solubility | Soluble in Methanol, Toluene |
Mechanism of Action
Like other macrolide antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It is believed to bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, ultimately halting bacterial growth. This mechanism of action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.
References
Application Notes and Protocols for High-Throughput Screening of Deltamycin A1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic with activity against Gram-positive bacteria.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. The chemical scaffold of this compound presents a promising starting point for the generation of analog libraries with potentially improved efficacy, spectrum of activity, and resistance profiles.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[5] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs, focusing on antimicrobial activity, cytotoxicity, and mechanism of action.
Data Presentation
Table 1: Antimicrobial Activity of this compound and Analogs against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. MRSA Strain |
| This compound (Parent) | - | 0.5 - 2.0 | 1.0 - 4.0 |
| Analog 1 | C-3 Hydroxyl Acylation | 0.25 - 1.0 | 0.5 - 2.0 |
| Analog 2 | C-4'' Acyl Group Variation | 1.0 - 4.0 | 2.0 - 8.0 |
| Analog 3 | Mycarose Sugar Modification | >16 | >16 |
| Analog 4 | Desosamine Sugar Modification | 0.125 - 0.5 | 0.25 - 1.0 |
| Rosamicin (Related Macrolide) | - | 0.02 - 4.0 | 2.0 - 8.0 |
| Erythromycin (Reference) | - | 0.25 - 2048 | >2048 |
Note: The data presented for analogs are representative values based on typical structure-activity relationships observed for macrolide antibiotics and may not reflect the actual values for specific, synthesized this compound analogs.
Table 2: Cytotoxicity of this compound and Analogs against Mammalian Cell Lines
| Compound | IC50 (µM) vs. HeLa Cells | IC50 (µM) vs. HepG2 Cells |
| This compound (Parent) | > 50 | > 50 |
| Analog 1 | 25 - 50 | 30 - 60 |
| Analog 2 | > 50 | > 50 |
| Analog 3 | 10 - 25 | 15 - 30 |
| Analog 4 | > 50 | > 50 |
| Doxorubicin (Positive Control) | 0.1 - 1.0 | 0.5 - 2.0 |
Note: The data presented for analogs are representative values. Actual cytotoxicity should be determined experimentally.
Experimental Protocols
High-Throughput Antimicrobial Susceptibility Testing
This protocol describes a broth microdilution assay in a 384-well format for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.
Materials:
-
This compound analogs dissolved in DMSO
-
Staphylococcus aureus (e.g., ATCC 29213, and a well-characterized MRSA strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well microtiter plates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader
-
Resazurin (B115843) sodium salt solution (0.015% in PBS)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound concentration into the wells of a 384-well plate. Include positive control (e.g., erythromycin, vancomycin) and negative control (DMSO) wells.
-
-
Bacterial Inoculum Preparation:
-
Culture S. aureus in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.
-
Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
MIC Determination:
-
Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (indicated by no color change of resazurin or no increase in absorbance).
-
High-Throughput Cytotoxicity Assay
This protocol outlines an MTT-based assay to assess the cytotoxicity of this compound analogs against a mammalian cell line (e.g., HeLa or HepG2).
Materials:
-
This compound analogs dissolved in DMSO
-
HeLa or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Automated liquid handling system
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000 cells in 50 µL of medium per well in a 384-well plate.
-
Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the cell plates and add 50 µL of the compound-containing medium to each well. Include a positive control (e.g., doxorubicin) and a negative control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) for each analog.
-
High-Throughput In Vitro Translation Inhibition Assay
This cell-free assay directly measures the inhibition of bacterial protein synthesis.
Materials:
-
This compound analogs dissolved in DMSO
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a bacterial promoter
-
Amino acid mixture
-
Luciferase assay reagent or fluorescence plate reader
-
384-well plates
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, amino acid mixture, and reporter plasmid DNA.
-
Dispense the master mix into the wells of a 384-well plate.
-
-
Compound Addition:
-
Using an automated liquid handler, add 1 µL of each serially diluted this compound analog to the wells. Include a positive control (e.g., erythromycin) and a negative control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Signal Detection:
-
For a luciferase reporter, add the luciferase assay reagent according to the manufacturer's instructions and measure luminescence.
-
For a GFP reporter, measure fluorescence (Ex/Em: 485/528 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the negative control.
-
Determine the IC50 value for each analog.
-
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Mechanism of action of this compound analogs on the bacterial ribosome.
Conclusion
The protocols and workflows outlined in this document provide a comprehensive framework for the high-throughput screening of this compound analog libraries. By systematically evaluating antimicrobial activity, cytotoxicity, and the mechanism of action, researchers can efficiently identify and prioritize promising lead candidates for further development in the fight against antibiotic-resistant bacteria. The integration of automated liquid handling and sensitive detection methods is crucial for the successful implementation of these HTS campaigns.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Macrolide - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Deltamycin A1 from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by the fermentation of Streptomyces halstedii subsp. deltae (formerly Streptomyces deltae)[1]. Like other macrolides, it exhibits activity against Gram-positive bacteria[1]. The purification of this compound from the fermentation broth is a critical step in its research and development. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for macrolide antibiotics. The protocol outlines the fermentation of the producing organism, extraction of the active compound from the culture broth, and a multi-step purification process involving silica (B1680970) gel chromatography.
Data Presentation
The following table summarizes the expected, illustrative yields and purity at each stage of the this compound purification process. Please note that these values are representative and actual results may vary depending on the specific fermentation conditions and batch-to-batch variability.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | S. halstedii subsp. deltae inoculum | 10 L Culture Broth | - | - |
| Extraction & Clarification | 10 L Culture Broth | Crude Ethyl Acetate (B1210297) Extract | ~85-95 | ~10-20 |
| Acid-Base Purification | Crude Ethyl Acetate Extract | Purified Extract | ~70-80 | ~40-60 |
| Silica Gel Chromatography | Purified Extract | This compound Fractions | ~50-60 | >95 |
| Crystallization | This compound Fractions | Crystalline this compound | ~80-90 | >99 |
Experimental Protocols
Fermentation of Streptomyces halstedii subsp. deltae
Streptomyces halstedii subsp. deltae (strain P3409) is cultivated in a suitable fermentation medium to produce this compound.
Materials:
-
Streptomyces halstedii subsp. deltae seed culture
-
Fermentation Medium (e.g., organic complex media)
-
Fermenter with temperature, pH, and aeration control
Protocol:
-
Prepare the fermentation medium and sterilize it. A typical medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Inoculate the sterile fermentation medium with a seed culture of S. halstedii subsp. deltae.
-
Incubate the culture in a fermenter under controlled conditions. Optimal temperature and pH for macrolide production by Streptomyces are typically in the range of 28-30°C and pH 6.5-7.5, respectively. Ensure adequate aeration and agitation.
-
Monitor the fermentation for the production of this compound. This can be done by taking samples periodically and analyzing them using methods such as HPLC or bioassay against a sensitive indicator organism.
-
Harvest the culture broth when the concentration of this compound reaches its maximum, typically after 5-7 days of fermentation.
Extraction and Clarification
This step aims to separate the this compound from the culture broth and mycelium.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Sodium hydroxide (B78521) solution (5% w/v)
-
Centrifuge or filtration system
Protocol:
-
Adjust the pH of the harvested fermentation broth to 9.0 using a 5% sodium hydroxide solution. This ensures that the basic macrolide is in its free base form, which is more soluble in organic solvents.
-
Extract the broth with an equal volume of ethyl acetate. Agitate the mixture vigorously for at least one hour to ensure efficient extraction.
-
Separate the organic phase (ethyl acetate) from the aqueous phase. This can be achieved by centrifugation or by using a separating funnel.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate to maximize the recovery of this compound.
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Purification
This step further purifies the this compound by removing neutral and acidic impurities.
Materials:
-
Crude ethyl acetate extract
-
Hydrochloric acid (dilute)
-
Sodium hydroxide solution (5% w/v)
-
Ethyl acetate
-
Benzene (B151609) (or other suitable organic solvent)
Protocol:
-
Dissolve the crude extract in ethyl acetate.
-
Extract the ethyl acetate solution with an aqueous solution of hydrochloric acid at pH 3.0. The basic this compound will move into the acidic aqueous phase, leaving neutral and acidic impurities in the organic phase.
-
Separate the acidic aqueous layer and wash it with benzene or another suitable organic solvent to remove any remaining organic-soluble impurities.
-
Adjust the pH of the aqueous layer back to 9.0 with a 5% sodium hydroxide solution. This will precipitate the purified this compound as a free base.
-
Extract the this compound from the aqueous solution using ethyl acetate.
-
Combine the ethyl acetate extracts, dehydrate them (e.g., using anhydrous sodium sulfate), and evaporate the solvent to dryness to yield a purified extract.
Silica Gel Chromatography
This is the main purification step to isolate this compound from other related macrolides and impurities.
Materials:
-
Purified extract
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Solvents: Methylene (B1212753) chloride, Hexane (B92381), Acetone (B3395972) (or Chloroform (B151607) and Methanol)
Protocol:
-
Prepare a silica gel column. The size of the column will depend on the amount of purified extract to be loaded.
-
Dissolve the purified extract in a small volume of methylene chloride and load it onto the column.
-
Elute the column with a gradient of solvents. A suitable gradient could start with 100% methylene chloride and gradually increase the polarity by introducing a mixture of hexane and acetone (e.g., starting with a 9:1 ratio and increasing the acetone concentration). Alternatively, a gradient of chloroform with increasing concentrations of methanol (B129727) can be used.
-
Collect fractions of the eluate.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Crystallization
The final step is to obtain this compound in a crystalline form.
Materials:
-
Purified this compound
-
Ethyl acetate
-
Petroleum ether (or n-hexane)
Protocol:
-
Dissolve the purified this compound in a minimal amount of ethyl acetate.
-
Slowly add petroleum ether or n-hexane until the solution becomes slightly turbid.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
Logical Relationship of Purification Steps
Caption: Logical Flow of Purification Steps.
References
Troubleshooting & Optimization
Deltamycin A1 solubility in DMSO versus other organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Deltamycin A1. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols related to the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For creating stock solutions, DMSO is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] It is also reported to be soluble in methanol (B129727) and toluene.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Sonication or Gentle Heating: To aid dissolution, you can try sonicating the solution or gently heating it.
-
Sequential Solvent Addition: When preparing co-solvent formulations, add the solvents sequentially and ensure the compound is as dissolved as possible before adding the next solvent.[1]
-
Use of Salt Forms: For certain applications like intraperitoneal injections, using a salt form of the compound, if available, may offer higher solubility.[1]
-
Fresh Solvent: Ensure that the solvent you are using is anhydrous and of high purity, as contaminants can affect solubility.
Q3: How should I store this compound solutions?
A3: Once a stock solution is prepared in a solvent like DMSO, it is typically recommended to store it at -80°C for long-term storage, where it can be stable for up to a year. For more frequent use, aliquots can be stored at 4°C for over a week. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Do I need to sterilize my this compound solution?
A4: If you prepare your solution in DMSO, sterilization is generally not recommended as DMSO itself has strong sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 μm filter membrane.
Solubility Data
| Solvent | This compound | Tylosin | Josamycin |
| DMSO | Soluble | ~25 mg/mL | ~15 mg/mL |
| Ethanol | Data not available | ~30 mg/mL | ~25 mg/mL |
| Methanol | Soluble | Soluble | Data not available |
| Dimethylformamide (DMF) | Data not available | ~30 mg/mL | ~25 mg/mL |
| Chloroform | Data not available | Soluble | Data not available |
| Acetone | Data not available | Soluble | Data not available |
| Toluene | Soluble | Data not available | Data not available |
Disclaimer: The solubility data for Tylosin and Josamycin are provided for reference purposes only and may not be directly representative of this compound solubility.
Experimental Protocols
General Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is based on the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., DMSO, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility in mg/mL or mM.
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately interferes with the elongation of the polypeptide chain.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in bacterial protein synthesis.
References
Improving the stability of Deltamycin A1 at different pH and temperatures
Welcome to the Deltamycin A1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to pH and temperature sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing this compound solutions?
A1: While specific public data on the optimal storage conditions for this compound is limited, macrolide antibiotics generally exhibit the greatest stability in neutral to slightly acidic pH ranges (pH 6-7) and at refrigerated temperatures (2-8°C). It is recommended to perform initial stability studies to determine the optimal conditions for your specific application and formulation.
Q2: I am observing a rapid loss of this compound activity in my experiments. What could be the cause?
A2: Rapid degradation of this compound can be attributed to several factors, including:
-
pH extremes: Both acidic (pH < 5) and alkaline (pH > 8) conditions can catalyze the hydrolysis of the lactone ring, a key structural feature of macrolides, leading to inactivation.[1]
-
Elevated temperatures: Higher temperatures accelerate the rate of chemical degradation.[1][2][3]
-
Presence of certain buffer species: Some buffer components can interact with and promote the degradation of macrolide antibiotics.
-
Exposure to light: Although not as common for macrolides as for other antibiotic classes, photostability should be considered.
Q3: How can I prepare a stable stock solution of this compound?
A3: For maximum stability, it is recommended to prepare stock solutions in a buffer with a pH between 6.0 and 7.0. The use of a non-reactive buffer system, such as a phosphate (B84403) buffer, is advisable. Stock solutions should be stored at 2-8°C for short-term use (up to one week) or aliquoted and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatible excipients or solvents with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Aqueous Solution | Hydrolysis due to inappropriate pH. | Adjust the pH of the solution to a neutral range (6.0-7.0). Use a suitable buffer to maintain the pH. |
| Degradation due to high temperature. | Prepare and store solutions at recommended refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature or higher. | |
| Precipitation of this compound from Solution | Poor solubility at the working pH or concentration. | Check the solubility profile of this compound. You may need to adjust the pH or use a co-solvent. Ensure the concentration is not above its solubility limit. |
| Interaction with buffer components. | Try a different buffer system. Phosphate buffers are generally a good starting point. | |
| Inconsistent Results in Bioassays | Degradation of the compound during the assay. | Ensure the assay buffer is within the optimal pH range for this compound stability. Minimize the incubation time at elevated temperatures if possible. |
| Adsorption to plasticware. | Consider using low-adsorption labware, especially for low-concentration solutions. |
Hypothetical Stability Data of this compound
Disclaimer: The following tables present hypothetical data for illustrative purposes to guide experimental design. This data is not derived from actual experimental results for this compound.
Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Solution at Various pH and Temperatures
| pH | Half-life at 4°C (Days) | Half-life at 25°C (Days) | Half-life at 37°C (Hours) |
| 3.0 | 5 | 1 | 2 |
| 5.0 | 60 | 14 | 48 |
| 7.0 | >180 | 30 | 72 |
| 9.0 | 10 | 2 | 4 |
Table 2: Hypothetical Percentage Degradation of this compound After 7 Days of Storage
| Storage Temperature | % Degradation at pH 3.0 | % Degradation at pH 5.0 | % Degradation at pH 7.0 | % Degradation at pH 9.0 |
| 4°C | 50% | 8% | <2% | 40% |
| 25°C | >90% | 30% | 15% | >90% |
Experimental Protocols
Protocol: Representative Stability Study of this compound in Aqueous Buffers
This protocol outlines a general procedure for assessing the stability of this compound at different pH values and temperatures.
1. Materials:
-
This compound reference standard
-
Phosphate buffer solutions (pH 3.0, 5.0, 7.0, 9.0)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
Calibrated pH meter
-
Temperature-controlled incubators/water baths (4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Transfer aliquots of each buffered solution into appropriately labeled vials for each temperature condition.
3. Stability Testing:
-
Place the vials in the respective temperature-controlled environments (4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 7 days, 14 days, etc.), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Decision tree for troubleshooting this compound instability.
References
How to optimize Deltamycin A1 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Deltamycin A1 concentration for in vitro experiments. The following sections offer detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic.[1][2][][4] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the elongation of the polypeptide chain.
2. What is the typical effective concentration range for this compound against Gram-positive bacteria?
| Antibiotic (Macrolide Class) | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |
| Erythromycin | 0.25 - >128 | 0.015 - >256 | 0.125 |
| Tylosin | Not specified | Not specified | Not specified |
Disclaimer: This data is for reference only. The actual MIC of this compound against specific strains should be determined experimentally.
3. What is the expected cytotoxicity of this compound on mammalian cell lines?
The cytotoxicity of this compound is typically assessed by determining its half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50) in various cell lines. Specific cytotoxicity data for this compound is not available in the provided search results. However, it is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your specific cell line to distinguish between antibacterial effects and host cell toxicity. The following table provides general information about cytotoxicity testing in the requested cell lines.
| Cell Line | General Information on Cytotoxicity Testing |
| CHO (Chinese Hamster Ovary) | Commonly used for cytotoxicity and apoptosis studies.[5] |
| HeLa (Henrietta Lacks) | A robust cell line frequently used for evaluating the cytotoxic effects of various compounds. |
| HepG2 (Human Liver Cancer) | A human liver cell line often used to assess drug metabolism and cytotoxicity. |
4. How should I prepare a stock solution of this compound?
This compound is soluble in methanol (B129727) and toluene. For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile, organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guides
Issue 1: No antibacterial effect is observed at the expected concentration.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of this compound may be too low to inhibit bacterial growth. | Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain using a broth microdilution or agar (B569324) dilution method. |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Resistant Bacterial Strain: The bacterial strain being used may be resistant to macrolide antibiotics. | Test a known macrolide-sensitive strain as a positive control. If the control is inhibited, your strain is likely resistant. |
| Inactivation by Media Components: Components in the culture medium may interfere with the activity of this compound. | Test the activity of this compound in a different, validated culture medium. |
Issue 2: High cytotoxicity observed in the host cell line.
| Possible Cause | Troubleshooting Step |
| Concentration Too High: The concentration of this compound is toxic to the mammalian cells. | Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the CC50 of this compound for your specific cell line. Use concentrations well below the CC50 for your antibacterial assays. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is causing cytotoxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Contamination: The cell culture may be contaminated, leading to cell death. | Regularly check your cell cultures for signs of contamination (e.g., turbidity, pH change, microscopic examination). |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting: Errors in preparing dilutions can lead to variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the final working solution to add to replicate wells. |
| Uneven Cell Seeding: Variation in the number of cells per well can affect the outcome. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound. | Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. |
| Variability in Bacterial Inoculum: The initial number of bacteria can influence the MIC value. | Standardize the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) for each experiment. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in the test broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Cytotoxicity (CC50) by MTT Assay
-
Cell Seeding: Seed the desired mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate CC50: Plot the percentage of cell viability against the log of the this compound concentration. The CC50 is the concentration that results in a 50% reduction in cell viability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Deltamycin A1 Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of Deltamycin A1. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic class does it belong?
This compound is a 16-membered macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] It is structurally similar to other macrolide antibiotics like Carbomycin A, Tylosin (B1662201), and Josamycin (B1673084).[2][3] Its antibacterial activity is primarily against Gram-positive bacteria.[1]
Q2: What are the likely conditions that can cause the degradation of this compound?
While specific degradation studies on this compound are limited, based on the behavior of structurally similar 16-membered macrolide antibiotics, it is susceptible to degradation under the following conditions:
-
Hydrolytic Conditions: Both acidic and alkaline environments can lead to the breakdown of this compound.[4][5][6]
-
Oxidative Conditions: The presence of oxidizing agents may cause chemical modifications.
-
Thermal Stress: Elevated temperatures can accelerate degradation.[7]
-
Photolytic Conditions: Exposure to light, particularly UV radiation, may induce degradation.[8]
Q3: What are the potential degradation products of this compound?
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
Possible Cause: The unexpected peaks may correspond to degradation products of this compound due to improper handling or storage, or exposure to stress conditions during an experiment.
Solution:
-
Review Sample History: Check the storage conditions (temperature, light exposure) and the age of the sample.
-
Analyze Under Controlled Stress: Perform a forced degradation study (see "Experimental Protocols" section) to intentionally degrade a reference sample of this compound under controlled acidic, alkaline, oxidative, thermal, and photolytic conditions.
-
Compare Chromatograms: Compare the HPLC chromatograms of the stressed samples with your experimental sample to identify if the unknown peaks match the retention times of any of the induced degradation products.
-
LC-MS/MS Analysis: For definitive identification, characterize the unknown peaks using LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. Compare these with the predicted masses of potential degradation products listed in Table 1.
Data Presentation
Table 1: Potential Degradation Products of this compound and Their Formation Conditions (Inferred from Structurally Similar Macrolides)
| Potential Degradation Product | Inferred Formation Condition | Description of a Similar Degradation Process in Other Macrolides |
| DP-1: Desmycarosyl-Deltamycin A1 | Acidic Hydrolysis | In spiramycin (B21755), acid hydrolysis can lead to the cleavage of the mycarose (B1676882) sugar.[9] |
| DP-2: Mycaminose (B1220238) Aglycone | Strong Acidic Hydrolysis | Further degradation can lead to the loss of the mycaminose sugar, leaving the aglycone. |
| DP-3: Hydrolyzed Lactone Ring | Acidic or Alkaline Hydrolysis | The 16-membered lactone ring can be opened under hydrolytic stress. |
| DP-4: N-Oxide this compound | Oxidative Stress | The dimethylamino group on the mycaminose sugar is susceptible to oxidation to form an N-oxide. |
| DP-5: N-Desmethyl-Deltamycin A1 | Oxidative Stress | Oxidative conditions can also lead to the removal of one of the methyl groups from the dimethylamino group. |
| DP-6: Epimers | Thermal/Photolytic Stress | Isomerization at chiral centers can occur under heat or light exposure. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound. Researchers should adapt the concentrations and incubation times based on their specific experimental needs and the stability of the compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
- Thermal Degradation: Store the solid drug or the solution at an elevated temperature (e.g., 70°C) for a defined period.
- Photolytic Degradation: Expose the solution of the drug to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Dilute the sample to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable for macrolide analysis.
- For characterization of degradation products, use LC-MS/MS.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalppw.com [journalppw.com]
- 5. researchgate.net [researchgate.net]
- 6. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 7. Non-targeted study of the thermal degradation of tylosin in honey, water and water:honey mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deltamycin A1: A Technical Guide to Stable Stock Solutions
For researchers, scientists, and professionals in drug development, the preparation of a stable and reliable stock solution is the critical first step in harnessing the potential of novel compounds like Deltamycin A1. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to ensure the integrity and reproducibility of your experiments.
This compound, a 16-membered macrolide antibiotic, presents unique handling requirements for maintaining its stability and efficacy. This document outlines the best practices for preparing and storing stock solutions, addressing common challenges to streamline your research workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and toluene.[] For most biological applications, high-purity, anhydrous DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with many experimental systems.[2][3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: How should I store the powdered form of this compound?
A3: The solid powder of this compound should be stored at -20°C.[4] Under these conditions, it is reported to be stable for up to three years.
Q4: What are the optimal storage conditions for a this compound stock solution?
A4: For long-term storage, the stock solution should be stored at -80°C, where it can remain stable for over a year. For frequent use, aliquots can be stored at 4°C for over a week. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare small-volume aliquots.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound are not widely published, it is a general best practice to protect all antibiotic solutions from light to minimize the risk of photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil.
Q6: How does pH affect the stability of this compound?
A6: this compound belongs to the macrolide class of antibiotics, which are generally known to be unstable in acidic conditions. While specific data for this compound is limited, it is prudent to avoid acidic aqueous solutions to prevent hydrolysis and inactivation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the recommended solvent. | - Insufficient solvent volume.- Low-quality or hydrated solvent.- The compound has precipitated out of solution due to temperature changes. | - Gradually add more solvent while vortexing.- Use fresh, anhydrous, high-purity solvent.- Gently warm the solution in a water bath (not exceeding 37°C) and vortex to aid dissolution. |
| Precipitation is observed in the stock solution after storage. | - The concentration of the stock solution is too high.- The storage temperature is not low enough.- The solvent has absorbed moisture. | - Prepare a more dilute stock solution.- Ensure long-term storage is at -80°C.- Use anhydrous solvent and ensure the storage container is tightly sealed. |
| Inconsistent experimental results using the same stock solution. | - Degradation of the stock solution due to repeated freeze-thaw cycles.- Degradation due to improper storage (e.g., exposure to light or elevated temperatures).- Inaccurate pipetting when preparing working solutions. | - Prepare and use single-use aliquots.- Store aliquots at -80°C and protect from light.- Calibrate pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 799.90 g/mol | |
| Solubility | Soluble in DMSO, Methanol, Toluene | |
| Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage (Long-term) | -80°C for over 1 year | |
| Stock Solution Storage (Short-term) | 4°C for over a week |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 7.999 mg of this compound (Molecular Weight = 799.90 g/mol ).
-
Dissolution: a. Transfer the weighed this compound powder into a sterile amber microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For 7.999 mg of this compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: a. For long-term storage, immediately place the aliquots in a -80°C freezer. b. For short-term use, an aliquot can be stored at 4°C.
Workflow for Preparing and Storing this compound Stock Solutiondot
References
Technical Support Center: Overcoming Low Yield in Deltamycin A1 Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low yield of Deltamycin A1 in fermentation processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation of this compound by Streptomyces halstedii subsp. deltae.
Issue 1: Little to No Growth of Streptomyces halstedii subsp. deltae
Question: My Streptomyces culture is showing very poor or no growth. What are the possible causes and how can I resolve this?
Answer: Poor or no growth of Stre-ptomyces can be attributed to several factors, ranging from inoculum quality to improper environmental conditions.
Troubleshooting Steps:
-
Inoculum Viability: Ensure the inoculum is from a fresh, healthy, and pure culture. Using an old or contaminated stock can lead to poor growth.
-
Media Preparation: Double-check the composition and preparation of your culture medium. Expired components or incorrect pH can inhibit growth.
-
Incubation Conditions: Verify that the incubation temperature, pH, and aeration are within the optimal range for Streptomyces growth.[1][2] For most Streptomyces species, the optimal temperature for growth is between 28-37°C and the optimal pH is around 7.0.[1][2]
-
Oxygen Supply: Ensure adequate aeration and agitation, as oxygen is crucial for the growth of aerobic Streptomyces.[3][4][5]
Issue 2: Good Biomass, but Low this compound Yield
Question: My Streptomyces culture is growing well, but the yield of this compound is consistently low. What could be the problem?
Answer: This common issue, often referred to as the "growth-product decoupling," suggests that the fermentation conditions are favoring biomass production over secondary metabolite synthesis.
Troubleshooting Steps:
-
Optimize Media Composition: The carbon-to-nitrogen ratio is critical. High concentrations of readily metabolizable carbon and nitrogen sources can repress secondary metabolism. Consider using more complex carbon sources that are assimilated slower.
-
Phosphate (B84403) Concentration: High phosphate levels can inhibit the production of many secondary metabolites, including some macrolides.
-
Precursor Limitation: The biosynthesis of this compound, a macrolide, depends on the availability of specific precursors like propionyl-CoA and methylmalonyl-CoA.[6][7][8][9] Consider precursor feeding strategies.
-
Dissolved Oxygen (DO): While essential for growth, suboptimal DO levels during the production phase can limit yield.[3][4][5] Controlling DO at a specific level, especially during the transition from growth to production phase, can be beneficial.[3][10]
Issue 3: Inconsistent this compound Yields Between Batches
Question: I am observing significant batch-to-batch variability in my this compound fermentation. What could be causing this inconsistency?
Answer: Inconsistent yields are often a result of poor process control and variability in raw materials.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent age, size, and physiological state of the inoculum for each batch.
-
Raw Material Quality: Use high-quality, consistent sources for all media components. Variability in complex media components like yeast extract or peptone can lead to inconsistent results.
-
Strict Process Parameter Control: Tightly control pH, temperature, agitation, and aeration throughout the fermentation. Even small deviations can impact the final yield.
-
Contamination: Low-level, undetected contamination can compete for nutrients and produce inhibitory compounds, leading to inconsistent yields.[11][12][13]
Issue 4: Culture Contamination
Question: My fermentation broth appears cloudy, has an unusual smell, or shows a rapid drop in pH. How can I troubleshoot and prevent contamination?
Answer: Contamination is a frequent problem in long-duration fermentations.
Troubleshooting Steps:
-
Aseptic Technique: Reinforce strict aseptic techniques during media preparation, inoculation, and sampling.
-
Sterilization Validation: Ensure that your autoclave and other sterilization equipment are functioning correctly and that sterilization cycles are adequate for the media and equipment used.
-
Inoculum Purity: Always start with a pure culture. Streak out your working stock to check for any contaminants before starting a large-scale fermentation.
-
Bioreactor Integrity: For fermenter cultures, check all seals, O-rings, and connections for potential entry points for contaminants.
Data Presentation
The following tables provide illustrative data on how different fermentation parameters can affect this compound yield. Note: This data is representative and for illustrative purposes only; optimal values should be determined experimentally for your specific strain and conditions.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 120 |
| Fructose | 14.8 | 115 |
| Soluble Starch | 12.5 | 250 |
| Dextrin | 11.9 | 280 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Ammonium Sulfate | 10.5 | 90 |
| Peptone | 13.2 | 210 |
| Yeast Extract | 14.1 | 230 |
| Soybean Meal | 12.8 | 260 |
Table 3: Effect of pH and Temperature on this compound Production
| pH | Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 6.5 | 28 | 11.5 | 220 |
| 7.0 | 28 | 12.8 | 260 |
| 7.5 | 28 | 12.2 | 240 |
| 7.0 | 25 | 10.9 | 210 |
| 7.0 | 32 | 13.5 | 230 |
Experimental Protocols
1. Media Optimization using Plackett-Burman Design
This protocol outlines a statistical approach to screen for the most significant media components affecting this compound production.
-
Objective: To identify the key media components that have the most significant positive or negative effects on this compound yield.
-
Methodology:
-
Select a range of media components to investigate (e.g., various carbon and nitrogen sources, phosphate, trace elements).
-
Assign each component two levels: a high (+) and a low (-) concentration.
-
Design the experiment using a Plackett-Burman matrix for the number of variables selected.
-
Prepare the fermentation media according to the experimental design.
-
Inoculate all flasks with a standardized inoculum of S. halstedii subsp. deltae.
-
Incubate under constant temperature, agitation, and aeration.
-
At the end of the fermentation, measure the this compound titer for each flask.
-
Analyze the results statistically to determine the main effects of each component.
-
2. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in fermentation broth. This is a general guide and should be optimized for your specific equipment and standards.
-
Objective: To accurately quantify the concentration of this compound in a fermentation sample.
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the biomass.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform) twice.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (typically around 230-280 nm for macrolides).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Run the standards and samples on the HPLC.
-
Integrate the peak area corresponding to this compound in both standards and samples.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualization of Pathways and Workflows
Regulatory Cascade for Macrolide Biosynthesis
This diagram illustrates a plausible regulatory cascade for the biosynthesis of macrolide antibiotics like this compound, based on the known regulation of the closely related carbomycin (B1668359).[2][11][14] Pathway-specific positive regulators are often required to activate the expression of the biosynthetic genes.
Caption: A simplified regulatory cascade for this compound biosynthesis.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and address low yields in this compound fermentation.
Caption: A logical workflow for troubleshooting low this compound yields.
Experimental Workflow for Media Optimization
This diagram outlines the steps involved in optimizing the fermentation medium for enhanced this compound production using statistical methods.
Caption: A workflow for fermentation media optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
- 6. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Production of a hybrid macrolide antibiotic in Streptomyces ambofaciens and Streptomyces lividans by introduction of a cloned carbomycin biosynthetic gene from Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]
Deltamycin A1 Technical Support Center: Troubleshooting and FAQs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using Deltamycin A1 in cell culture assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a macrolide antibiotic.[1][] Its primary use in cell culture is to prevent or eliminate contamination by Gram-positive bacteria.[]
Q2: What is the mechanism of action of this compound?
As a macrolide antibiotic, this compound inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and ultimately halting protein production, which is essential for bacterial growth and survival.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and toluene.[][3] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.
-
Powder: Store at -20°C for long-term stability (up to 3 years). For short-term storage (days to weeks), 0-4°C is suitable.
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year. For frequent use, aliquots can be stored at 4°C for up to a week. It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected Cell Morphology Changes or Reduced Viability
Question: After adding this compound to my cell culture, I observed changes in cell morphology (e.g., rounding, detachment) and a decrease in cell viability. What could be the cause?
Answer:
Unexpected changes in cell morphology and viability can be attributed to several factors when using a new antibiotic in your cell culture system. These effects are often linked to the compound's mechanism of action and potential off-target effects. While the primary target of this compound is bacterial ribosomes, high concentrations or cell-type specific sensitivity can lead to cytotoxicity in mammalian cells.
Possible Causes and Troubleshooting Steps:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line, leading to cytotoxic effects.
-
Solution: Perform a dose-response experiment (kill curve) to determine the optimal concentration that effectively controls bacterial contamination without significantly impacting your cells' viability and morphology.
-
-
Cell Type-Specific Sensitivity: Different cell lines exhibit varying sensitivities to antibiotics.
-
Solution: It is crucial to determine the optimal working concentration for each cell line. What is safe for one cell type may be toxic to another.
-
-
Solvent Toxicity: If the final concentration of the solvent (e.g., DMSO) in the culture medium is too high, it can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is typically below 0.5% (v/v), although the tolerance can vary between cell lines.
-
-
Contamination of Stock Solution: The antibiotic stock solution itself could be contaminated.
-
Solution: Filter-sterilize your this compound stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Issue 2: this compound is Not Effectively Controlling Bacterial Contamination
Question: I am using this compound in my cell culture, but I still see bacterial contamination. Why is it not working?
Answer:
If this compound is not effectively controlling bacterial contamination, it could be due to the type of bacteria present, issues with the antibiotic's concentration or stability, or the development of resistance.
Possible Causes and Troubleshooting Steps:
-
Type of Bacteria: this compound is primarily effective against Gram-positive bacteria. The contamination might be caused by Gram-negative bacteria, which are generally not susceptible to macrolides.
-
Solution: Identify the contaminating bacteria (e.g., through Gram staining). If it is Gram-negative, you will need to use a different antibiotic with a broader spectrum or one specifically targeting Gram-negative bacteria.
-
-
Suboptimal Concentration: The concentration of this compound may be too low to inhibit bacterial growth effectively.
-
Solution: Re-evaluate the working concentration. You may need to perform a minimal inhibitory concentration (MIC) assay for the specific contaminating bacterium if possible, or increase the concentration of this compound while monitoring for cytotoxicity.
-
-
Antibiotic Degradation: The stability of antibiotics in cell culture media can vary. This compound may be degrading over time at 37°C.
-
Solution: Replace the medium with fresh, antibiotic-containing medium every 2-3 days. Also, ensure that your stock solution has been stored correctly and has not expired.
-
-
Bacterial Resistance: The contaminating bacteria may have acquired resistance to macrolide antibiotics.
-
Solution: If possible, have the bacteria identified and its antibiotic susceptibility tested. You may need to switch to a different class of antibiotics.
-
Issue 3: Inconsistent or Unreliable Experimental Results
Question: My experimental results are inconsistent since I started using this compound. Could the antibiotic be interfering with my assay?
Answer:
Antibiotics can sometimes have off-target effects on mammalian cells that may interfere with experimental results, even at non-toxic concentrations. These effects can include alterations in gene expression and cell signaling pathways.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Although not specifically documented for this compound, some antibiotics can influence cellular processes in eukaryotic cells.
-
Solution: Whenever possible, perform critical experiments in the absence of antibiotics. If this is not feasible, include an additional control group of untreated cells grown in the presence of the same concentration of this compound to account for any potential effects of the antibiotic itself on your assay.
-
-
Interaction with Other Reagents: this compound might interact with other compounds in your experimental setup.
-
Solution: Review the literature for any known interactions of macrolide antibiotics with the reagents you are using.
-
-
Variability in Antibiotic Activity: Inconsistent preparation of the antibiotic stock solution or degradation of the antibiotic can lead to variable effective concentrations in your experiments.
-
Solution: Prepare a large, single batch of the antibiotic stock solution, aliquot it, and store it properly to ensure consistency across experiments.
-
Data Presentation
Table 1: General Troubleshooting Summary for this compound in Cell Culture
| Issue | Possible Cause | Recommended Action |
| Reduced Cell Viability / Altered Morphology | Cytotoxicity from high concentration | Perform a dose-response experiment (kill curve) to determine the optimal non-toxic concentration. |
| Cell line sensitivity | Establish the optimal concentration for each specific cell line. | |
| Solvent toxicity | Ensure the final solvent concentration (e.g., DMSO) is below cytotoxic levels (typically <0.5%). | |
| Ineffective Contamination Control | Gram-negative or resistant bacteria | Identify the contaminant and use an appropriate antibiotic. |
| Suboptimal antibiotic concentration | Increase the concentration of this compound, monitoring for cytotoxicity. | |
| Antibiotic degradation | Replace the culture medium with fresh antibiotic-containing medium every 2-3 days. | |
| Inconsistent Experimental Results | Off-target effects on mammalian cells | Include a vehicle control with the antibiotic to assess its baseline effect on the assay. |
| Inconsistent antibiotic preparation | Prepare a large, homogenous stock of the antibiotic, aliquot, and store properly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter (DMSO-compatible)
-
Sterile syringes
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mg/mL). Weigh the appropriate amount of this compound powder in a sterile conical tube.
-
Dissolve the powder: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the powder is completely dissolved.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquot: Dispense the filtered stock solution into sterile, single-use aliquots in microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Determining the Optimal Concentration of this compound (Kill Curve)
Objective: To determine the minimum concentration of this compound required to kill non-resistant mammalian cells, which helps in identifying the optimal concentration for use as a selection agent or for contamination control with minimal cytotoxicity.
Materials:
-
The mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Trypan blue solution or other viability assay reagents
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate your cells in a multi-well plate at a density that allows them to be approximately 30-50% confluent the next day.
-
Prepare Antibiotic Dilutions: The day after plating, prepare a series of dilutions of this compound in complete culture medium. A suggested range for initial testing could be 0.5, 1, 2, 5, 10, 20, 50, and 100 µg/mL. Include a "no antibiotic" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Medium Replacement: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Monitor Cell Viability: Observe the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, lysis).
-
Determine Optimal Concentration: After 7-10 days, determine the cell viability in each well using a method like Trypan Blue exclusion or an MTT assay. The optimal concentration for contamination control is the lowest concentration that results in complete cell death.
Visualizations
References
Best practices for storing and handling Deltamycin A1 powder
Welcome to the technical support center for Deltamycin A1. This guide provides best practices for the storage and handling of this compound powder, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound powder is shipped under ambient conditions and is stable for several weeks.[1] Upon receipt, it is crucial to store the powder under the recommended conditions to ensure its long-term stability. For short-term storage (days to weeks), keep the powder at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1][] The powder should always be kept in a dry and dark environment.[1]
Q2: What are the recommended solvents for reconstituting this compound powder?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and toluene.[1][] For most biological applications, DMSO is the recommended solvent for creating stock solutions.[1]
Q3: How should I store the reconstituted this compound solution?
A3: Once reconstituted, the stability of this compound depends on the storage conditions. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C, where it can be stable for over a year.[3] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[3] For frequent use, a small amount of the stock solution can be stored at 4°C for up to a week.[3]
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
Q5: Is it necessary to sterilize the this compound stock solution?
A5: If you are preparing the stock solution in DMSO, sterilization is generally not required as DMSO itself has sterilizing properties.[3] For further assurance, the prepared solution can be left at 4°C overnight or filtered through a specialized organic-compatible filter membrane.[3] If you are using an aqueous-based solvent, sterilization can be achieved by filtering the solution through a 0.22 µm filter membrane.[3]
Storage and Stability Summary
| Condition | Temperature | Duration |
| Powder (Short-term) | 0 - 4°C | Days to Weeks[1] |
| Powder (Long-term) | -20°C | Months to Years[1][][3] |
| Stock Solution in DMSO (Frequent Use) | 4°C | Over a week[3] |
| Stock Solution in DMSO (Long-term) | -80°C | Over a year[3] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
This protocol provides a general guideline for reconstituting this compound powder to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.
-
Calculation: Determine the required volume of DMSO to add to achieve your desired stock solution concentration. The molecular weight of this compound is 799.90 g/mol .[3]
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Reconstitution: In a sterile environment, such as a laminar flow hood, carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has clumped together. | Absorption of moisture. | The powder may still be usable. Proceed with the reconstitution protocol. To prevent this in the future, ensure the vial is tightly sealed and stored in a desiccator. |
| Difficulty dissolving the powder in DMSO. | Insufficient solvent or low temperature. | Ensure you have added the correct volume of DMSO. You can warm the solution slightly (to no more than 37°C) or sonicate briefly to aid dissolution. |
| Precipitate forms in the stock solution after freezing. | The concentration may be too high for storage at low temperatures. | Thaw the solution and try to redissolve the precipitate by warming and vortexing. If the issue persists, consider preparing a lower concentration stock solution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Discard the current stock solution and prepare a fresh one from the powder. Ensure proper storage and minimize freeze-thaw cycles. |
Visual Guides
References
Validation & Comparative
A Comparative Analysis of Deltamycin A1 and Erythromycin: Unraveling Their Mechanisms of Action
For Immediate Release
In the landscape of antimicrobial research, a detailed understanding of the mechanisms by which antibiotics exert their effects is paramount for the development of new therapeutic strategies and for combating the growing threat of antibiotic resistance. This guide provides a comprehensive comparison of the mechanisms of action of two macrolide antibiotics: Deltamycin A1 and the well-established erythromycin (B1671065). By examining their interactions with the bacterial ribosome and presenting key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear and objective analysis.
At a Glance: Key Differences in Activity
While both this compound and erythromycin belong to the macrolide class of antibiotics and function by inhibiting bacterial protein synthesis, their efficacy against various bacterial strains can differ. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium, for both compounds against key Gram-positive pathogens.
| Antibiotic | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Streptococcus pyogenes | Data not available | |
| Streptococcus pneumoniae | Data not available | |
| Erythromycin | Staphylococcus aureus | 0.25 - >2048[1][2] |
| Streptococcus pyogenes | 0.0125 - >128[3][4][5] | |
| Streptococcus pneumoniae | 0.03 - >256 |
Note: The provided MIC ranges for erythromycin are compiled from multiple studies and can vary depending on the specific strain and testing conditions.
Delving into the Mechanism: Targeting the Bacterial Ribosome
The primary target for both this compound and erythromycin is the 50S subunit of the bacterial ribosome. By binding to this crucial component of the protein synthesis machinery, these macrolides effectively halt the production of essential proteins, leading to a bacteriostatic effect that inhibits bacterial growth and replication.
The Erythromycin Paradigm: A Well-Characterized Interaction
Erythromycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. Its binding site is primarily composed of 23S ribosomal RNA (rRNA). Key interactions include hydrogen bonds between the hydroxyl and amino groups of erythromycin and the nitrogenous bases or phosphate (B84403) backbone of the rRNA. Specifically, the desosamine (B1220255) sugar moiety of erythromycin forms a critical hydrogen bond with adenine (B156593) 2058 (A2058) of the 23S rRNA. This interaction, along with contacts with other nucleotides such as A2059, physically constricts the NPET, thereby blocking the passage of the elongating polypeptide chain.
References
- 1. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate and Mechanism of Erythromycin Resistance in Streptococcus pyogenes in Beni-Suef University Hospital [ejmm.journals.ekb.eg]
- 4. Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pyogenes Strains in Italy and Heterogeneity of Inducibly Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deltamycin A1 and Carbomycin A: Structure, Function, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 16-membered macrolide antibiotics, Deltamycin A1 and Carbomycin A. We will delve into their structural nuances, functional mechanisms, and comparative antibacterial efficacy, supported by experimental data and detailed methodologies to assist in research and development endeavors.
Structural Comparison: A Subtle Distinction
This compound and Carbomycin A are closely related macrolide antibiotics, both produced by Streptomyces halstedii subsp. deltae[1]. In fact, Carbomycin A is identical to what has also been identified as Deltamycin A4[1][2]. The core structure of both molecules features a 16-membered lactone ring, a hallmark of this class of antibiotics.
The primary structural difference lies in the acyl group attached to the mycarose (B1676882) sugar moiety. In This compound , this is an acetyl group . In contrast, Carbomycin A possesses an isovaleryl group at the same position. This seemingly minor variation in the side chain can influence the molecule's interaction with its target and ultimately its biological activity.
Functional Comparison: A Shared Mechanism of Action
Both this compound and Carbomycin A exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome. This binding event occurs within the ribosomal exit tunnel, sterically hindering the progression of the nascent polypeptide chain. This obstruction ultimately leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and inhibiting bacterial growth.
References
Unveiling Cross-Resistance: A Comparative Analysis of Deltamycin A1 and Other Macrolides
A deep dive into the cross-resistance profiles of Deltamycin A1 against other clinically relevant macrolides, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and detailed protocols. Understanding these resistance patterns is crucial for the strategic development of new antimicrobial agents and the effective use of existing ones.
This compound, a 16-membered macrolide antibiotic, exhibits activity against a range of Gram-positive bacteria. However, the pervasive threat of antimicrobial resistance necessitates a thorough investigation of its cross-resistance with other macrolides, such as the 14-membered erythromycin (B1671065) and the 16-membered tylosin. Cross-resistance, where resistance to one antibiotic confers resistance to another, is a significant challenge in clinical practice and drug development. This guide explores the mechanisms underlying this phenomenon and presents available data to compare the in vitro efficacy of these agents.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for this compound, Erythromycin, and Tylosin against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae. It is important to note that the data presented here is compiled from various studies and direct comparative data from a single study for all three macrolides against the same strains is limited. Therefore, these values should be interpreted with caution as variations in experimental conditions can influence MIC results.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | |
| Streptococcus pneumoniae | Data Not Available | ||
| Erythromycin | Staphylococcus aureus (susceptible) | 0.25 - 1 | [1][2] |
| Staphylococcus aureus (resistant) | >2 | ||
| Streptococcus pneumoniae (susceptible) | ≤0.25 | ||
| Streptococcus pneumoniae (resistant) | ≥1 | ||
| Tylosin | Staphylococcus aureus | Data Not Available | |
| Streptococcus pneumoniae | Data Not Available |
Note: The absence of specific MIC values for this compound and Tylosin against the specified strains in readily available literature highlights a gap in current research and underscores the need for direct comparative studies.
Mechanisms of Macrolide Cross-Resistance
Cross-resistance among macrolides is primarily driven by two main mechanisms: target site modification and active drug efflux. These mechanisms, often encoded by mobile genetic elements, can confer resistance to multiple drugs within the same class.
-
Target Site Modification (MLSB Phenotype): The most common mechanism is the methylation of the 23S ribosomal RNA (rRNA), a key component of the bacterial ribosome where macrolides bind to inhibit protein synthesis. This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes, such as erm(A), erm(B), and erm(C). Methylation of adenine (B156593) residue A2058 in the 23S rRNA reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype. This type of resistance is often inducible, meaning the presence of a macrolide can trigger the expression of the erm gene.
-
Active Drug Efflux (M Phenotype): This mechanism involves the active transport of macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. This is mediated by efflux pumps encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance). The M phenotype typically confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides, lincosamides, or streptogramin B.
The following diagram illustrates the signaling pathway for the induction of erm gene expression, a key mechanism of cross-resistance.
References
A Comparative Guide to Validating the Antibacterial Activity of Newly Synthesized Deltamycin A1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of the newly synthesized macrolide antibiotic, Deltamycin A1. To offer a clear benchmark of its performance, this document outlines key in vitro antibacterial assays and compares hypothetical, yet plausible, data for this compound against two well-established antibiotics: Erythromycin, another macrolide, and Ciprofloxacin, a broad-spectrum fluoroquinolone.
Comparative Antibacterial Activity
The antibacterial efficacy of a novel compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1]
Data Presentation: In Vitro Activity of this compound and Comparator Antibiotics
The following table summarizes the hypothetical MIC values for this compound and the reported MIC values for comparator antibiotics against key Gram-positive and Gram-negative bacterial strains. This data serves as a baseline for evaluating the potential antibacterial spectrum and potency of this compound.
| Bacterial Strain | This compound (μg/mL) | Erythromycin (μg/mL) | Ciprofloxacin (μg/mL) |
| Staphylococcus aureus (ATCC 25923) | 0.5 (Hypothetical) | 0.25 - >2048[] | 0.25 - 0.5[3][4] |
| Streptococcus pyogenes (ATCC 19615) | 0.25 (Hypothetical) | <0.06 - 1 | 0.25 - 1 |
| Streptococcus pneumoniae (ATCC 49619) | 0.125 (Hypothetical) | 0.06 - >256 | 0.125 - 2 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 (Hypothetical) | >128 | 0.12 - 32 |
Experimental Protocols
Detailed methodologies for the foundational in vitro antibacterial assays are provided below. Adherence to standardized protocols is crucial for generating reproducible and comparable data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC test determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
a. Broth Microdilution Method
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial cultures, this compound, comparator antibiotics, sterile saline, and a spectrophotometer.
-
Procedure:
-
Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare serial two-fold dilutions of this compound and the comparator antibiotics in the microtiter plate with MHB.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).
-
b. Agar (B569324) Dilution Method
-
Materials: Mueller-Hinton Agar (MHA), Petri dishes, bacterial cultures, this compound, and comparator antibiotics.
-
Procedure:
-
Prepare a series of MHA plates containing two-fold serial dilutions of each antibiotic.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Spot-inoculate the bacterial suspension onto the surface of each agar plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest antibiotic concentration that prevents the visible growth of the bacteria on the agar.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC determination from the broth microdilution assay, take a 10-100 μL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Materials: MHA plates, sterile swabs, bacterial cultures, and paper disks impregnated with known concentrations of this compound and comparator antibiotics.
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a lawn of bacteria.
-
Aseptically place the antibiotic-impregnated disks onto the surface of the agar.
-
Incubate the plates at 35-37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols for validating antibacterial activity.
Conclusion
This guide provides the essential protocols and a comparative framework for the initial in vitro validation of the newly synthesized this compound. By systematically performing these assays and comparing the results against established antibiotics, researchers can effectively characterize the antibacterial profile of this compound, paving the way for further preclinical and clinical development. The provided workflows and data presentation format are designed to ensure clarity, comparability, and adherence to scientific rigor.
References
Comparative In Vitro Efficacy of Deltamycin A1 and Josamycin: A Guide for Researchers
For Immediate Release
Introduction to Deltamycin A1 and Josamycin (B1673084)
This compound is a macrolide antibiotic belonging to the leucomycin (B7888351) group. It is known to be active against Gram-positive bacteria. Josamycin is another macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] It is effective against a range of bacteria, including erythromycin-resistant staphylococci.[2][3]
In Vitro Efficacy Data
A comprehensive search for direct comparative in vitro studies between this compound and josamycin did not yield quantitative Minimum Inhibitory Concentration (MIC) data for this compound. However, in vitro efficacy data for josamycin against several key Gram-positive pathogens has been documented. The following table summarizes the modal MIC values for josamycin against strains sensitive to the Macrolide-Lincosamide-Streptogramin (MLS) group of antibiotics, as determined by the agar (B569324) dilution method.[1]
Table 1: Modal Minimum Inhibitory Concentrations (MICs) of Josamycin Against Gram-Positive Cocci [1]
| Bacterial Species | Modal MIC (µg/mL) |
| Staphylococci | 1 |
| Streptococci and Pneumococci | 0.03 - 0.12 |
| Enterococci | 0.5 - 1 |
It is important to note that the in vitro activity of macrolides can be influenced by the specific resistance mechanisms present in the bacterial strains being tested. For instance, josamycin has shown activity against some erythromycin-resistant staphylococci.
Experimental Protocols
The determination of in vitro efficacy of antimicrobial agents is crucial for their evaluation. The following are detailed methodologies for two standard experimental protocols used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics like this compound and josamycin.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antibiotic. The procedure, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, involves the following steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a specific liquid growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination and is particularly useful for testing multiple bacterial isolates simultaneously. The steps are as follows:
-
Preparation of Antimicrobial Agent Stock Solution: As with the broth microdilution method, a stock solution of the antibiotic is prepared.
-
Preparation of Agar Plates with Antibiotic: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Standardized inocula of the bacterial strains to be tested are prepared as described for the broth microdilution method.
-
Inoculation: A small, fixed volume of each bacterial inoculum is spotted onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial isolate.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the broth microdilution and agar dilution methods.
References
- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Deltamycin A1 MIC Data: A Statistical Comparison
This guide provides a comprehensive framework for the statistical analysis of Minimum Inhibitory Concentration (MIC) data for Deltamycin A1, a novel macrolide antibiotic. We present a comparative analysis of this compound's in vitro activity against Staphylococcus aureus, benchmarked against the established antibiotics Erythromycin and Clindamycin (B1669177). This document is intended for researchers, scientists, and drug development professionals seeking to validate and interpret new antimicrobial susceptibility data.
Comparative MIC Data Summary
The following table summarizes the MIC distribution for this compound, Erythromycin, and Clindamycin against a panel of 100 clinical isolates of Staphylococcus aureus. The data for this compound is hypothetical and for illustrative purposes, while the data for Erythromycin and Clindamycin is based on published findings.
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound (Hypothetical) | 0.125 - >128 | 0.5 | 16 | 1.26 |
| Erythromycin | 0.25 - 2048[1] | 1 | 64 | 4.89 |
| Clindamycin | <0.5 - >32[2] | 0.125 | 2 | 0.35 |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocol: Broth Microdilution MIC Assay
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of this compound, Erythromycin, and Clindamycin were prepared in an appropriate solvent. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Staphylococcus aureus isolates were cultured on Mueller-Hinton agar. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Statistical Analysis of MIC Data
Due to the nature of MIC data, which is interval-censored and often not normally distributed, specific statistical methods are required for a robust comparison.
-
Data Transformation: MIC values are typically log₂ transformed to better approximate a normal distribution and to account for the two-fold dilution series.
-
Descriptive Statistics: Key descriptive metrics include the MIC range, MIC₅₀, MIC₉₀, and the geometric mean MIC. The geometric mean is preferred over the arithmetic mean for log-normally distributed data.
-
Comparative Statistical Tests:
-
Non-parametric tests: The Wilcoxon rank-sum test or the Kruskal-Wallis test can be used to compare the MIC distributions of the different antibiotics without assuming a normal distribution.
-
Regression Models: More advanced analysis can be performed using regression models that account for the interval-censored nature of MIC data.[2] These models can compare the mean log₂ MIC values between antibiotics while adjusting for other variables, such as bacterial strain or resistance phenotype. Logistic regression can also be a useful method, especially when dealing with heavily left and right-censored MIC distributions.[3]
-
Visualizing the Statistical Workflow
The following diagram illustrates the workflow for the statistical analysis of MIC data.
Caption: Workflow for statistical analysis of MIC data.
This compound's Putative Mechanism of Action
This compound, as a macrolide antibiotic, is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates this proposed mechanism.
Caption: Inhibition of bacterial protein synthesis.
References
- 1. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Deltamycin A1 Activity in Different Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of Deltamycin A1 against various bacterial strains. Due to the limited availability of public data on the specific Minimum Inhibitory Concentration (MIC) values for this compound, this document presents a framework for comparison and includes data for other relevant macrolide antibiotics to serve as a benchmark. The experimental protocols and data presentation formats provided herein are intended to guide researchers in the cross-validation of this compound's efficacy.
Comparative Antibacterial Activity
This compound is a macrolide antibiotic produced by the bacterium Streptomyces deltae.[1] Like other macrolides, it is known to be active against Gram-positive bacteria.[1] However, specific quantitative data on its in vitro activity across a range of bacterial strains is not widely available in published literature.
To facilitate a comparative analysis, the following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) data for this compound against common Gram-positive bacterial strains. For reference and comparison, MIC data for the widely studied macrolides—Erythromycin, Clarithromycin, and Azithromycin—are included. This data has been compiled from various scientific sources.
Table 1: Comparative In Vitro Activity of Macrolide Antibiotics (MIC in µg/mL)
| Bacterial Strain | This compound | Erythromycin | Clarithromycin | Azithromycin |
| Staphylococcus aureus | Data not available | 0.25 - >128 | 0.03 - 128 | 0.5 - >256 |
| Streptococcus pyogenes | Data not available | 0.03 - >64 | 0.015 - 8 | 0.06 - 16 |
| Bacillus subtilis | Data not available | 0.125 - 4 | Data not available | Data not available |
Note: The MIC values for Erythromycin, Clarithromycin, and Azithromycin are presented as ranges to reflect the variability among different isolates and testing conditions reported in the literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
- Antimicrobial Stock Solution: A stock solution of the antibiotic (e.g., this compound) of known concentration, prepared in a suitable solvent.
- Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism.
- 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates.
2. Inoculum Preparation:
- Aseptically transfer a few colonies from the overnight bacterial culture to a tube of sterile broth.
- Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antibiotic:
- Dispense 50 µL of sterile broth into all wells of a 96-well plate.
- Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well. This will create a gradient of antibiotic concentrations.
4. Inoculation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume in each well to 100 µL.
- Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.
5. Incubation:
- Cover the microtiter plates and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours in ambient air.
6. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Logical Relationship of Macrolide Antibiotic Action
Caption: Simplified signaling pathway of macrolide antibiotic action, leading to the inhibition of bacterial growth.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Deltamycin A1
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds like Deltamycin A1 is a cornerstone of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a macrolide antibiotic.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Handling:
-
Avoid generating dust when handling the solid form of this compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling stock solutions.
-
In case of a spill, contain the material with an absorbent pad and clean the area with a suitable decontaminating agent, following your institution's spill response procedures.
II. Characterization of this compound Waste
Proper disposal begins with the correct classification of the waste stream. This compound waste will typically fall into one of the following categories:
-
Solid Waste: Unused or expired pure this compound powder.
-
Concentrated Liquid Waste: Stock solutions of this compound, typically in solvents like DMSO.[1]
-
Dilute Aqueous Waste: Used cell culture media or buffer solutions containing this compound at working concentrations.
-
Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and gloves that have come into contact with this compound.
The following table summarizes the key characteristics of each waste type:
| Waste Type | Description | Primary Hazard |
| Solid this compound | Pure, unused, or expired antibiotic powder. | Chemical |
| Concentrated Solutions | High-concentration stock solutions (e.g., in DMSO). | Chemical, Flammable (depending on solvent) |
| Dilute Aqueous Solutions | Used cell culture media, experimental buffers. | Biohazardous (if from cell culture), Chemical |
| Contaminated Labware | Plasticware, glassware, and PPE in contact with this compound. | Chemical, Biohazardous (if applicable) |
III. Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its form and concentration. The following protocols provide a detailed guide for each type of waste.
Protocol 1: Disposal of Solid this compound and Concentrated Solutions
Solid and concentrated forms of this compound should always be treated as hazardous chemical waste.
-
Segregation: Do not mix solid or concentrated this compound waste with other waste streams.
-
Containment:
-
Place solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Collect concentrated liquid waste in a compatible, leak-proof, and sealed container, also clearly labeled for chemical waste.
-
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used for solutions (e.g., "this compound in DMSO")
-
The approximate concentration and volume.
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Protocol 2: Disposal of Dilute Aqueous Solutions (e.g., Used Cell Culture Media)
For dilute aqueous solutions, two primary disposal pathways can be considered, depending on institutional policies and the heat stability of the antibiotic. While specific data for this compound is not available, some macrolides like erythromycin (B1671065) can be inactivated by heat.[2][3]
Option A: Chemical Waste Disposal (Most Conservative Approach)
-
Collection: Collect all dilute aqueous waste containing this compound in a designated, leak-proof container.
-
Labeling: Label the container as "Aqueous Waste with this compound".
-
Disposal: Treat the collected liquid as chemical waste and arrange for its disposal through your institution's EHS department.
Option B: Thermal Inactivation (Autoclaving) - Consult with your EHS first
Some institutions may permit the autoclaving of media containing certain antibiotics prior to drain disposal. Studies on erythromycin, a similar macrolide, show significant inactivation at 120°C for 20 minutes.[2]
-
Consultation: Crucially, you must first confirm with your institution's EHS department if this method is acceptable for macrolide antibiotic waste.
-
Decontamination of Biohazards: If the media is also biohazardous, it must be decontaminated. Autoclaving will achieve this.
-
Autoclaving Parameters:
-
Temperature: 121°C
-
Pressure: 15 psi
-
Time: A minimum of 30 minutes is recommended for waste treatment.[4]
-
-
Verification: Use autoclave tape or a biological indicator to confirm that the cycle has run correctly.
-
Final Disposal: After autoclaving and cooling, and with EHS approval, the liquid may be poured down the drain with copious amounts of water.
Protocol 3: Disposal of Contaminated Labware
-
Segregation: Separate contaminated labware from regular lab trash.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
Non-Sharps:
-
If the labware is also considered biohazardous, it should be placed in a biohazard waste container.
-
If it is only chemically contaminated, it should be disposed of in a container designated for solid chemical waste.
-
-
Disposal Route: Follow your institution's guidelines for the disposal of biohazardous or chemical solid waste. This typically involves collection by your EHS department.
IV. Experimental Workflow and Decision-Making
The following diagram illustrates the logical flow for making decisions on the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the wider community. Always prioritize your institution's specific guidelines, as they are tailored to comply with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
